Technical Documentation Center

Tert-butyl 5-iodopentylcarbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 5-iodopentylcarbamate
  • CAS: 262278-05-7

Core Science & Biosynthesis

Exploratory

Technical Guide: Solubility Profile and Handling of tert-Butyl (5-iodopentyl)carbamate

Topic: Solubility of tert-butyl (5-iodopentyl)carbamate in Organic Solvents Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers Executive Summary tert-Butyl (5-iodopentyl)c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of tert-butyl (5-iodopentyl)carbamate in Organic Solvents Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

tert-Butyl (5-iodopentyl)carbamate (CAS: 262278-05-7) is a critical bifunctional linker intermediate used extensively in the synthesis of PROTACs (Proteolysis Targeting Chimeras), HaloTag® ligands, and bioconjugates. Its structure features a lipophilic pentyl chain terminated by an electrophilic primary iodide and a nucleophilic amine protected by a tert-butyloxycarbonyl (Boc) group.

Understanding its solubility profile is paramount for two reasons:

  • Reaction Efficiency: Nucleophilic substitutions (e.g.,

    
     reactions) require complete solvation to prevent heterogeneous kinetics that lead to side reactions (elimination).
    
  • Purification Strategy: The compound’s lipophilicity dictates the choice of mobile phases in flash chromatography and extraction solvents during workup.

This guide provides a definitive solubility matrix, experimental protocols for solvent selection, and handling requirements to maintain reagent integrity.

Physicochemical Analysis & Solubility Mechanism

To predict and manipulate solubility, one must analyze the molecular architecture:

  • Lipophilic Domain (

    
     Chain + Iodine):  The 5-carbon alkyl chain and the large, polarizable iodine atom contribute significant hydrophobicity. The iodine atom, while polarizable, does not engage in hydrogen bonding, making the molecule poorly soluble in water.
    
  • Polar/H-Bonding Domain (Boc-Carbamate): The carbamate moiety (

    
    ) possesses a hydrogen bond donor (NH) and acceptors (carbonyl/ether oxygens). However, the bulky tert-butyl group shields these interactions, biasing the molecule towards non-polar or moderately polar organic solvents.
    

Physical State: Typically a low-melting solid or viscous yellowish oil at room temperature.

Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingMechanistic RationaleApplication
Chlorinated Dichloromethane (DCM)Excellent "Like dissolves like"; dipole interactions match the carbamate/alkyl halide profile.[1]Standard solvent for transport and storage.
Chlorinated Chloroform (

)
Excellent Similar to DCM; excellent solvation of the Boc group.NMR solvent (

).
Polar Aprotic DMF / DMSOExcellent High dielectric constants stabilize the transition states in substitution reactions.Preferred solvents for

alkylation reactions.
Polar Aprotic THFGood/Excellent Good solubility; ether oxygen coordinates well, but check for peroxides if heating.Reaction solvent; Grignard formation (rare).
Esters Ethyl Acetate (EtOAc)Good Matches the polarity of the carbamate functionality.[1]Primary solvent for liquid-liquid extraction (workup).
Alkanes Hexanes / HeptaneModerate Soluble, but may require slight warming or sonication. High concentrations may oil out at

.
Component of mobile phase for silica chromatography.
Protic Methanol / EthanolGood Soluble, but nucleophilic nature of solvent risks solvolysis of the iodide at high temps.Avoid for storage; useful for specific deprotections.
Aqueous WaterNegligible Hydrophobic effect of the pentyl-iodide chain dominates.Used as the wash phase in workups to remove salts.

Experimental Protocols

Protocol A: Self-Validating Solubility Determination

Objective: To determine the precise saturation limit for a specific application (e.g., injection into a flow reactor).

Reagents: tert-Butyl (5-iodopentyl)carbamate (Compound X), Candidate Solvent.

  • Gravimetric Prep: Weigh 50 mg of Compound X into a clean, dry 4 mL glass vial.

  • Stepwise Addition: Add the solvent in 100

    
     aliquots at 
    
    
    
    .
  • Agitation: Vortex for 30 seconds after each addition.

  • Visual Check:

    • Clear Solution: Soluble.[1][2][3]

    • Turbid/Oiling Out: Insoluble or supersaturated.

  • Thermal Stress (Optional): If insoluble, heat to

    
    . If it dissolves, cool back to 
    
    
    
    and observe for precipitation (recrystallization potential).
Protocol B: Purification via Flash Chromatography

Context: This compound is routinely purified using silica gel.[4] The solubility profile dictates the mobile phase.

  • Stationary Phase: Silica Gel (40-63

    
    ).
    
  • Mobile Phase: Hexanes : Ethyl Acetate gradient.

  • Elution Profile: The compound typically elutes between 10% and 30% EtOAc in Hexanes.

    • Note: If the compound "streaks" on TLC, add 1% Triethylamine to the mobile phase, though this is rarely needed for neutral carbamates.

Visualizing Workflows

Diagram 1: Solubility Decision Tree for Process Development

This logic flow guides the researcher in selecting the correct solvent based on the intended chemical operation.

Solubilityflow Start Start: Solvent Selection for tert-Butyl (5-iodopentyl)carbamate Intent What is the Intended Operation? Start->Intent Rxn Reaction (Nucleophilic Substitution) Intent->Rxn Workup Workup / Extraction Intent->Workup Purify Purification (Chromatography) Intent->Purify Store Long-term Storage Intent->Store PolarityCheck Is the Nucleophile Charged? Rxn->PolarityCheck Partition Partition Coefficient Logic Workup->Partition MobilePhase Mobile Phase Selection Purify->MobilePhase Stability Stability Check Store->Stability DMF_DMSO Use DMF or DMSO (High Solubility, Stabilizes TS) PolarityCheck->DMF_DMSO Yes (e.g. NaN3, KCN) ACN_THF Use Acetonitrile or THF (Good Solubility, Easier Removal) PolarityCheck->ACN_THF No (Neutral nucleophiles) EtOAc Use Ethyl Acetate (Compound partitions to Org layer) Partition->EtOAc Standard DCM Use DCM (Alternative, heavier than water) Partition->DCM If Emulsion forms HexEtOAc Hexanes / EtOAc Gradient (Start 100:0 -> 70:30) MobilePhase->HexEtOAc SolidState Store Neat (Solid/Oil) -20°C, Dark, Argon Stability->SolidState

Caption: Decision tree for solvent selection based on operational phase (Reaction, Extraction, Purification, Storage).

Diagram 2: Synthetic Utility & Solvent Compatibility

This diagram illustrates the standard synthetic pathway utilizing this linker, highlighting where solubility is critical.

SynthesisPath Precursor Amino-Alcohol / Diiodopentane Step1 Synthesis Solvent: DCM or THF Precursor->Step1 Target tert-Butyl (5-iodopentyl)carbamate (The Linker) Use1 Alkylation (SN2) Solvent: DMF/DMSO Target->Use1 Reacts with Phenol/Amine Use2 Boc Deprotection Solvent: DCM/TFA or HCl/Dioxane Target->Use2 Acidic Cleavage Step1->Target Product1 PROTAC / Ligand Intermediate Use1->Product1 Product2 Free Amine Salt (Precipitates) Use2->Product2

Caption: Workflow showing solvent compatibility for synthesis and downstream application of the linker.

Stability & Storage (Solvent Implications)

While solubility is the focus, solvent choice impacts the stability of the alkyl iodide moiety.

  • The Finkelstein Effect: Avoid storing the compound in acetone with sodium iodide, as this promotes equilibrium exchange.

  • Photolysis: Alkyl iodides are sensitive to light (homolytic cleavage of the C-I bond), liberating iodine (

    
    ) which turns the solution purple/brown.
    
    • Recommendation: If storing in solution (e.g., DCM), wrap the vial in aluminum foil.

  • Nucleophilic Solvents: Avoid long-term storage in pyridine or primary amines, as the iodide is a good leaving group and will slowly alkylate the solvent (quaternization).

References

  • PubChem. tert-Butyl N-(5-iodopentyl)carbamate (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. General Procedures for Carbamate Synthesis and Alkylation. (Foundational chemistry for Boc-amino alkyl halides). [Link]

Sources

Foundational

Suppliers and price of Tert-butyl 5-iodopentylcarbamate for research

Title: Strategic Sourcing & Technical Profile: Tert-butyl 5-iodopentylcarbamate Subtitle: A Guide to Synthesis, Applications, and Procurement for Medicinal Chemistry Executive Summary Tert-butyl 5-iodopentylcarbamate (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Sourcing & Technical Profile: Tert-butyl 5-iodopentylcarbamate Subtitle: A Guide to Synthesis, Applications, and Procurement for Medicinal Chemistry

Executive Summary

Tert-butyl 5-iodopentylcarbamate (CAS: 262278-05-7) is a specialized bifunctional linker widely utilized in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . As an alkylating agent featuring a C5 carbon spacer, it allows for the precise conjugation of a target ligand to an E3 ligase recruiter (e.g., Thalidomide or VHL ligands) while maintaining a protected amine terminus (Boc group) for subsequent functionalization.

This technical guide provides a comprehensive analysis for researchers deciding between "make vs. buy" strategies, offering detailed synthesis protocols, application workflows, and a market analysis of current suppliers and pricing.

Chemical Profile & Technical Specifications

Before procurement or synthesis, verify the following physicochemical properties to ensure compatibility with your experimental design.

PropertySpecification
IUPAC Name tert-Butyl (5-iodopentyl)carbamate
CAS Number 262278-05-7
Molecular Formula C₁₀H₂₀INO₂
Molecular Weight 313.18 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, DMSO, Methanol; insoluble in water
Stability Light-sensitive (iodide); Hygroscopic. Store at 2–8°C under inert gas.
Reactive Groups Alkyl iodide (Electrophile), Boc-protected amine (Masked Nucleophile)

Applications in Drug Discovery

The primary utility of this compound lies in its role as a heterobifunctional linker . It enables the construction of defined spatial arrangements between two bioactive motifs.

PROTAC Linker Synthesis

In PROTAC design, linker length and composition critically influence degradation efficiency (DC₅₀). The C5 alkyl chain provided by this molecule offers a hydrophobic spacer that can improve cell permeability compared to PEG-based linkers.

Mechanism of Action:

  • Alkylation: The iodide serves as a leaving group for S_N2 substitution by a nucleophilic warhead (e.g., a phenolic hydroxyl group on a ligand).

  • Deprotection: The Boc group is removed (TFA/HCl) to reveal a primary amine.

  • Conjugation: The amine is coupled to an E3 ligase ligand (e.g., Pomalidomide derivative) via amide bond formation.

PROTAC_Workflow Ligand Target Ligand (Nucleophile: -OH/-NH) Intermediate Boc-Protected Intermediate Ligand->Intermediate S_N2 Alkylation (K2CO3, DMF) Linker Tert-butyl 5-iodopentylcarbamate (Linker) Linker->Intermediate Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection Amine Free Amine Intermediate Deprotection->Amine PROTAC Final PROTAC Molecule Amine->PROTAC Amide Coupling E3 E3 Ligase Ligand (Activated Ester) E3->PROTAC

Figure 1: Standard workflow for incorporating Tert-butyl 5-iodopentylcarbamate into a PROTAC scaffold.

"Make" Strategy: Synthesis Protocol

If commercial stock is unavailable or cost-prohibitive for large-scale needs, the compound can be synthesized in two steps from inexpensive starting materials.

Precursor: 5-Aminopentan-1-ol (CAS: 5254-00-2) Reagents: Di-tert-butyl dicarbonate (Boc₂O), Iodine (I₂), Triphenylphosphine (PPh₃), Imidazole.

Step 1: Boc Protection[1][2]
  • Dissolve 5-aminopentan-1-ol (1.0 eq) in DCM.

  • Add Triethylamine (1.5 eq) followed by Boc₂O (1.1 eq) at 0°C.

  • Stir at RT for 4–12 hours.

  • Wash with 1M HCl, brine, dry over Na₂SO₄, and concentrate to yield tert-butyl (5-hydroxypentyl)carbamate.

Step 2: Appel Reaction (Iodination)

This method is preferred over Finkelstein conditions for its mildness and high yield.

  • Setup: Charge a flask with tert-butyl (5-hydroxypentyl)carbamate (1.0 eq), Triphenylphosphine (1.2 eq), and Imidazole (1.5 eq) in anhydrous DCM.

  • Addition: Cool to 0°C. Add Iodine (1.2 eq) portion-wise. The solution will turn dark and then fade to yellow/orange.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (stain with Ninhydrin or PMA).

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove excess iodine). Extract with DCM.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc). The iodide is less polar than the alcohol.

Synthesis_Route Start 5-Aminopentan-1-ol Step1 Step 1: Boc Protection (Boc2O, Et3N, DCM) Start->Step1 Inter N-Boc-5-aminopentanol Step1->Inter Step2 Step 2: Appel Reaction (I2, PPh3, Imidazole) Inter->Step2 Product Tert-butyl 5-iodopentylcarbamate (Yield: ~85-90%) Step2->Product

Figure 2: Two-step synthesis route from 5-aminopentan-1-ol.

"Buy" Strategy: Market Analysis & Pricing

For research scales (<1g), purchasing is generally more time-efficient. The compound is available from specialized medicinal chemistry suppliers rather than general catalog vendors.

Market Status (Q1 2026):

  • Availability: Moderate. Often "In Stock" at specialist vendors; "Inquire" at major distributors.

  • Price Tier: Mid-range. The iodide is more expensive than the corresponding bromide or alcohol due to the instability and reactivity of the iodine group.

Supplier Comparison Table:

Supplier CategoryVendor ExamplesTypical Pack SizeEstimated Price Range (USD)Lead Time
Specialist (MedChem) ChemScene, MedChemExpress (MCE)100 mg, 500 mg$35 - $60 per 100mg1-3 Days
Bulk/Discounter Aribo Reagent, Arctomsci250 mg, 1 g$15 - $50 per 250mg1-2 Weeks
Catalog Aggregator Fisher Scientific, SigmaVariousInquire (Often >$100)Varies

Note: Prices are estimates based on Q4 2025/Q1 2026 data and subject to fluctuation. "Aribo Reagent" has been noted to offer aggressive pricing (~$15 for small packs), while premium brands like MCE charge for certified purity suitable for biological assays.

Procurement Recommendation:

  • For Screening (mg scale): Purchase 100mg–250mg from a specialist vendor like ChemScene or MCE to ensure NMR purity.

  • For Scale-up (>5g): It is cost-effective to synthesize in-house using the Appel reaction described above, as the raw materials (amino-alcohol, Iodine, PPh3) are commodity chemicals.

Handling & Safety

  • Storage: The iodide bond is weak. Exposure to light causes liberation of free iodine (purple discoloration). Store in amber vials at -20°C or 2-8°C .

  • Hazards:

    • Alkylating Agent: Potentially mutagenic. Handle in a fume hood with gloves.

    • Sensitizer: May cause skin sensitization.[2]

  • Quality Control: Check ¹H NMR before use. A triplet at ~3.2 ppm (CH₂-I) is diagnostic. If the peak shifts or new multiplets appear, hydrolysis or elimination may have occurred.

References

  • Sigma-Aldrich. Tert-Butyl (5-iodopentyl)carbamate Product Page. Available at:

  • MedChemExpress. Tert-Butyl (5-iodopentyl)carbamate: PROTAC Linker. Available at:

  • ChemScene. Product CS-0312164 Technical Data. Available at:

  • Organic Syntheses.Appel Reaction Conditions for Primary Alcohols. Org. Synth. Coll. Vol. 6, p. 638.
  • Aribo Reagent. Pricing Data for CAS 262278-05-7. Available at:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions of Tert-butyl 5-iodopentylcarbamate

Introduction: Strategic Importance of Tert-butyl 5-iodopentylcarbamate in Synthesis Tert-butyl 5-iodopentylcarbamate is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Tert-butyl 5-iodopentylcarbamate in Synthesis

Tert-butyl 5-iodopentylcarbamate is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a primary alkyl iodide, which is an excellent electrophile for SN2 reactions, and a tert-butoxycarbonyl (Boc)-protected amine. This arrangement allows for the facile introduction of a five-carbon amino-functionalized chain onto a wide variety of nucleophiles. The Boc protecting group is favored for its stability under many reaction conditions and its straightforward removal under mild acidic conditions, making it a cornerstone of modern organic synthesis, particularly in peptide and complex molecule synthesis.[1] This application note provides a detailed guide to the conditions for nucleophilic substitution reactions involving this substrate, complete with mechanistic insights and detailed experimental protocols.

Core Principles of Nucleophilic Substitution with Tert-butyl 5-iodopentylcarbamate

The primary alkyl iodide moiety of tert-butyl 5-iodopentylcarbamate is highly susceptible to nucleophilic attack via an SN2 mechanism.[2] Several key factors govern the success and efficiency of this transformation:

  • The Nucleophile: The strength of the nucleophile is a primary determinant of the reaction rate. Strong, negatively charged nucleophiles such as azide, cyanide, and thiolates react readily. Neutral nucleophiles like amines can also be effective, although they may require the use of a base to deprotonate the amine after the initial substitution, driving the reaction to completion.[3]

  • The Solvent: Polar aprotic solvents are the preferred medium for SN2 reactions.[4] Solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) effectively solvate the cation of the nucleophilic salt while leaving the anionic nucleophile relatively free to attack the electrophilic carbon.

  • The Base: When using amine nucleophiles, a non-nucleophilic base is often employed to neutralize the hydrogen iodide formed during the reaction.[4] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), triethylamine (TEA), and diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and minimize side reactions.

  • Temperature: Many N-alkylation reactions with alkyl halides benefit from heating to increase the reaction rate.[4] However, excessively high temperatures should be avoided to prevent potential side reactions, such as elimination or decomposition of the starting material or product.

Experimental Protocols

The following protocols are provided as representative examples for conducting nucleophilic substitution reactions with tert-butyl 5-iodopentylcarbamate.

Protocol 1: Synthesis of Tert-butyl (5-azidopentyl)carbamate

This protocol describes the reaction with sodium azide, a strong nucleophile, to introduce an azide functional group, which is a versatile precursor for the synthesis of primary amines via reduction.

Workflow Diagram:

reagents Tert-butyl 5-iodopentylcarbamate Sodium Azide solvent DMF reagents->solvent Dissolve reaction Stir at 60 °C (monitored by TLC) solvent->reaction workup Aqueous Workup (Water, Ethyl Acetate) reaction->workup Quench purification Column Chromatography workup->purification product Tert-butyl (5-azidopentyl)carbamate purification->product

A schematic of the synthesis of tert-butyl (5-azidopentyl)carbamate.

Materials:

  • Tert-butyl 5-iodopentylcarbamate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 5-iodopentylcarbamate (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per gram of substrate).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl (5-azidopentyl)carbamate.

Protocol 2: N-Alkylation of a Primary Amine

This protocol outlines the reaction with a primary amine, a common transformation for building more complex molecular architectures.

Workflow Diagram:

reagents Tert-butyl 5-iodopentylcarbamate Primary Amine base_solvent K₂CO₃ in Acetonitrile reagents->base_solvent Suspend reaction Reflux (monitored by TLC) base_solvent->reaction workup Filtration & Evaporation reaction->workup purification Column Chromatography workup->purification product N-alkylated Product purification->product

A general workflow for the N-alkylation of a primary amine.

Materials:

  • Tert-butyl 5-iodopentylcarbamate

  • Primary amine of choice

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, suspend tert-butyl 5-iodopentylcarbamate (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile.

  • Add the primary amine (1.2 eq) to the suspension.

  • Heat the mixture to reflux and stir until the starting material is consumed, as indicated by TLC analysis.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude product by column chromatography to yield the pure N-alkylated product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution of tert-butyl 5-iodopentylcarbamate with various nucleophiles.

NucleophileSolventBaseTemperature (°C)Typical Yield (%)
Sodium AzideDMFN/A60>90
Primary AmineMeCNK₂CO₃Reflux70-90
Secondary AmineDMFDIPEA8060-80
Sodium CyanideDMSON/A9075-85
ThiophenolMeCNK₂CO₃50>95

Troubleshooting and Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature or using a more polar aprotic solvent like DMSO. For amine alkylations, a stronger base such as cesium carbonate may be beneficial.[4]

  • Side Reactions: The primary potential side reaction is elimination (E2), especially with sterically hindered or strongly basic nucleophiles at elevated temperatures. Using milder conditions and less hindered bases can mitigate this.

  • Boc Deprotection: The Boc group is stable to the basic conditions typically employed in these reactions. However, care should be taken during aqueous workup to avoid acidic conditions that could lead to premature deprotection.[5]

  • Overalkylation of Amines: When reacting with primary amines, there is a possibility of double alkylation to form a tertiary amine. Using an excess of the primary amine can help to minimize this side product.

Conclusion

Tert-butyl 5-iodopentylcarbamate is a valuable and versatile building block for the synthesis of a wide range of functionalized molecules. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. By carefully selecting the nucleophile, solvent, base, and temperature, high yields of the desired substitution products can be reliably achieved.

References

  • Lo, L. C., & Chu, Y. H. (1969). Carbamic acid, tert-butyl ester. Organic Syntheses, 49, 22. Available at: [Link]

  • Khan, I., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1234-1245. Available at: [Link]

  • Rüchardt, C., & Hassmann, V. (1970). t-BUTYL AZODIFORMATE. Organic Syntheses, 50, 15. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

  • Emami, S., & Ghafouri, O. (2022). N-Dealkylation of Amines. Molecules, 27(19), 6599. Available at: [Link]

  • Gunanathan, C., & Milstein, D. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Organic & Biomolecular Chemistry, 21(48), 9869-9873. Available at: [Link]

  • Google Patents. (n.d.). CN1083837C - N-alkylation of amines.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link]

  • Organic Syntheses. (2008). TERT-BUTYL (1R)-2-CYANO-1- PHENYLETHYLCARBAMATE. Organic Syntheses, 85, 219-230. Available at: [Link]

  • ResearchGate. (n.d.). Deprotection of 1 using sodium cyanide (NaCN). Available at: [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Quora. (2018). What does tert-Butyl chloride reacting with NaCN mainly give?. Available at: [Link]

  • Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Available at: [Link]

Sources

Application

Application Note: Tert-butyl 5-iodopentylcarbamate as a Versatile Aliphatic Amine Linker

Abstract This guide provides a comprehensive overview and detailed protocols for the application of Tert-butyl 5-iodopentylcarbamate, a bifunctional aliphatic linker essential in modern drug discovery and bioconjugation....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of Tert-butyl 5-iodopentylcarbamate, a bifunctional aliphatic linker essential in modern drug discovery and bioconjugation. We will explore its chemical properties, core reaction mechanisms, and step-by-step methodologies for its use in conjugating a wide range of biomolecules. The document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile linker for creating stable, well-defined molecular constructs.

Introduction: The Role of Aliphatic Linkers in Bioconjugation

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical science.[1][2][3] These hybrid molecules enable novel functionalities, such as targeted drug delivery, diagnostic imaging, and the study of biological processes. The linker, a chemical moiety that connects the molecular components, is not merely a spacer but a critical determinant of the conjugate's stability, solubility, and biological activity.[][5]

Aliphatic linkers are particularly valuable due to their flexibility and chemical stability.[6][7] Tert-butyl 5-iodopentylcarbamate stands out as a highly versatile heterobifunctional linker. It features two distinct reactive ends:

  • A primary iodoalkane , which serves as a robust electrophile for covalent bond formation with a variety of nucleophiles via SN2 substitution.

  • A tert-butyloxycarbonyl (Boc)-protected primary amine , which remains inert during the initial alkylation step. The Boc group can be quantitatively removed under acidic conditions to unveil a primary amine, ready for subsequent conjugation reactions.[8]

This dual functionality allows for a controlled, stepwise approach to conjugation, minimizing side reactions and simplifying the purification of intermediates. This guide will detail the practical application of this linker, from fundamental reactions to a complete workflow example.

Physicochemical Properties & Safe Handling

Before use, it is crucial to understand the properties and safety requirements of Tert-butyl 5-iodopentylcarbamate.

Properties Summary

The key physicochemical properties of Tert-butyl 5-iodopentylcarbamate are summarized below.

PropertyValueSource
CAS Number 262278-05-7[9][10]
Molecular Formula C₁₀H₂₀INO₂[9][10]
Molecular Weight 313.18 g/mol [9]
Appearance Solid or liquid
Purity Typically ≥95%[9]
Storage 2-8°C, Keep in dark place, Sealed in dry[9]
Safety & Handling

Tert-butyl 5-iodopentylcarbamate is an iodoalkane derivative and should be handled with appropriate care in a chemical fume hood.

  • Hazard Statements: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11][12][13]

  • Handling: Avoid inhalation of vapor or dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[11][14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Application 1: Alkylation of Nucleophiles

The primary application of the iodo- moiety is the alkylation of nucleophiles through a bimolecular nucleophilic substitution (SN2) reaction. The iodide is an excellent leaving group, facilitating reactions with a broad range of nucleophiles under mild conditions.

General Reaction Mechanism

The reaction proceeds via a backside attack of the nucleophile on the carbon atom bonded to the iodine, leading to the displacement of the iodide ion and the formation of a new carbon-nucleophile bond.

sn2_mechanism Nu Nu:⁻ TS [Nu---C---I]⁻ Nu->TS Sₙ2 Attack Linker I-CH₂(CH₂)₃CH₂-NHBoc Linker->TS Product Nu-CH₂(CH₂)₃CH₂-NHBoc TS->Product Bond Formation Iodide I⁻ TS->Iodide Leaving Group boc_deprotection BocAmine R-NH-Boc Protonated R-NH-C(=O⁺H)O-tBu BocAmine->Protonated Acid H⁺ (TFA) Acid->Protonated CarbamicAcid [R-NH-COOH] Protonated->CarbamicAcid Cleavage tBuCation (CH₃)₃C⁺ Protonated->tBuCation FreeAmine R-NH₃⁺ CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutylene H₂C=C(CH₃)₂ tBuCation->Isobutylene Elimination workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Conjugation A1 Molecule A-SH + I-(CH₂)₅-NHBoc A2 Add Base (e.g., NaHCO₃) in DMF A1->A2 A3 Molecule A-S-(CH₂)₅-NHBoc A2->A3 A4 Purify via Chromatography A3->A4 B1 Intermediate from Step 1 A4->B1 B2 Add TFA/DCM B1->B2 B3 Molecule A-S-(CH₂)₅-NH₃⁺TFA⁻ B2->B3 B4 Evaporate Solvent/TFA B3->B4 C1 Deprotected Amine + Molecule B-CO-NHS B4->C1 C2 Add Base (e.g., DIPEA) in DMF C1->C2 C3 Molecule A-S-(CH₂)₅-NH-CO-Molecule B C2->C3 C4 Purify Final Conjugate C3->C4

Sources

Method

Application Note: High-Fidelity Boc Deprotection of Tert-butyl 5-iodopentylcarbamate

Abstract & Core Challenge The deprotection of tert-butyl 5-iodopentylcarbamate presents a deceptive challenge in organic synthesis. While the removal of the tert-butoxycarbonyl (Boc) group is a standard operation, the pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

The deprotection of tert-butyl 5-iodopentylcarbamate presents a deceptive challenge in organic synthesis. While the removal of the tert-butoxycarbonyl (Boc) group is a standard operation, the presence of a distal primary alkyl iodide introduces a critical instability: intramolecular cyclization .

Upon deprotection, the resulting primary amine (5-iodopentan-1-amine) is highly prone to rapid intramolecular nucleophilic substitution (


), expelling the iodide to form piperidine . This side reaction is thermodynamically and kinetically driven by the formation of a stable six-membered ring.

This guide provides a rigorous protocol to selectively remove the Boc group while suppressing cyclization, ensuring the isolation of the linear 5-iodopentylammonium salt in high purity.

Mechanistic Insight & Critical Control Points

To successfully execute this reaction, one must understand the competition between the desired deprotection and the undesired cyclization.

The "Danger Zone"

The stability of the linear product is entirely pH-dependent.

  • Acidic State (

    
    ):  The nitrogen exists as an ammonium cation (
    
    
    
    ). It is non-nucleophilic. The linear alkyl iodide is stable.
  • Neutral/Basic State (

    
    ):  The nitrogen exists as a free amine (
    
    
    
    ). It acts as a potent nucleophile, attacking the
    
    
    carbon attached to the iodine.

Crucial Rule: Never subject the reaction mixture to an aqueous basic workup (e.g., NaHCO


 wash) or use basic scavengers. The product must be isolated and stored as the Ammonium Salt  (Hydrochloride or Trifluoroacetate).
Reaction Pathway Diagram

G cluster_0 Safe Isolation Pathway Start Boc-Protected Precursor (Stable) Inter Carbamic Acid Intermediate Start->Inter H+ / -tBu+ Acid Acid Treatment (HCl or TFA) Salt Target Product: 5-iodopentylammonium Salt (Stable Solid) Inter->Salt -CO2 Inter->Salt FreeBase Free Amine: 5-iodopentan-1-amine (Transient/Unstable) Salt->FreeBase Base (NaHCO3/TEA) DANGER ZONE Cyclic Byproduct: Piperidinium Salt (Dead End) FreeBase->Cyclic Intramolecular SN2 Cyclization

Figure 1: Reaction pathway showing the critical divergence between stable salt isolation and rapid cyclization upon neutralization.

Experimental Protocols

Method A: HCl in Dioxane (Preferred)

Rationale: This method precipitates the product directly from the reaction mixture, avoiding aqueous workup entirely. The resulting hydrochloride salt is generally a non-hygroscopic solid, easier to handle than the TFA salt.

Reagents:

  • Substrate: Tert-butyl 5-iodopentylcarbamate (1.0 equiv)

  • Reagent: 4.0 M HCl in 1,4-Dioxane (10-20 equiv)

  • Solvent: 1,4-Dioxane (minimal volume)

  • Precipitant: Diethyl Ether (

    
    ) or Hexanes
    

Step-by-Step:

  • Dissolution: Dissolve the Boc-carbamate in a minimal amount of dry 1,4-dioxane (approx. 2 mL per mmol) in a round-bottom flask.

    • Note: Avoid alcohols (MeOH/EtOH) as solvents, as they can react with the alkyl iodide under acidic conditions over time.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add 4.0 M HCl in dioxane dropwise (10 equiv).

    • Observation: Gas evolution (isobutylene/CO

      
      ) will occur.
      
  • Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 1–2 hours.

    • Monitoring: Check TLC (stain with Ninhydrin; product spot will be at the baseline) or LCMS.

  • Precipitation: Once complete, dilute the mixture with 10 volumes of cold Diethyl Ether.

    • Result: The ammonium hydrochloride salt should precipitate as a white to off-white solid.

  • Filtration: Filter the solid under an inert atmosphere (Nitrogen/Argon) if possible. Wash the cake 3x with cold Diethyl Ether to remove excess HCl and Boc byproducts.

  • Drying: Dry the solid under high vacuum for 4 hours. Store at -20°C away from light.

Method B: TFA / DCM (Standard)

Rationale: Useful if the substrate is not soluble in dioxane or if the HCl salt is hygroscopic/oily.

Reagents:

  • Substrate: Tert-butyl 5-iodopentylcarbamate (1.0 equiv)

  • Reagent: Trifluoroacetic Acid (TFA) (20-50% v/v)

  • Solvent: Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: Dissolve substrate in DCM (approx. 5 mL per mmol).

  • Acid Addition: Add TFA equal to the volume of DCM (1:1 ratio).

    • Tip: Add a scavenger like Triethylsilane (2-5%) only if the molecule contains electron-rich aromatics (e.g., indoles, phenols) susceptible to tert-butyl cation alkylation. For simple alkyl chains, this is unnecessary.

  • Reaction: Stir at Room Temperature for 30–60 minutes.

  • Workup (Critical):

    • Do NOT wash with water/base.

    • Concentrate the mixture in vacuo (rotary evaporator) at < 35°C.

    • Co-evaporate with Toluene or DCM (3x) to remove residual TFA.

  • Isolation: The residue will likely be a thick oil (TFA salt). Triturate with cold Diethyl Ether to induce solidification. If it remains an oil, use directly in the next step, treating it as the TFA salt.

Analytical Validation & Troubleshooting

NMR Diagnostics

Distinguishing the linear product from the cyclic byproduct is straightforward via


H NMR.
FeatureLinear Product (Salt)Cyclic Byproduct (Piperidine)
Terminal Group Triplets at distinct endsSymmetric ring signals
CH

-I

3.20 - 3.30 ppm (t, 2H)
Absent
CH

-N

2.90 - 3.00 ppm (t, 2H)

3.00 - 3.40 ppm (m, 4H)
Appearance White solid (usually)Liquid or hygroscopic solid

Note: Shifts are approximate and solvent-dependent (typically DMSO-d


 or D

O).
Troubleshooting Table
IssueProbable CauseSolution
Pink/Purple Solution Oxidation of Iodide to Iodine (

).
Prevention: Wrap flask in foil; use fresh reagents.Fix: Wash solid with minimal cold thiosulfate only if absolutely necessary, but re-acidification is risky. Better to recrystallize.
Product is an Oil Residual solvent or hygroscopic salt.Triturate with anhydrous Et

O or Hexanes. Sonicate. If TFA salt, it often remains oily; use as is.
Loss of Iodide Signal Cyclization to piperidine.The reaction was likely neutralized or heated too long. Repeat synthesis and maintain acidic pH .

Storage and Handling

  • Light Sensitivity: Alkyl iodides degrade under UV light. Store in amber vials or wrap in foil.

  • Thermal Stability: Store at -20°C.

  • Usage: When using the salt in the next step (e.g., alkylation of a protein or nucleophile), add the base (e.g., DIPEA) in situ in the presence of the electrophile. Do not pre-mix the salt with base in the absence of the reaction partner.

References

  • Boc Deprotection Mechanisms & Protocols

    • Li, B., et al. "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers." J. Org. Chem.2006 , 71(24), 9045–9050. Link

    • Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron2004, 60(11), 2447-2467.
  • Synthesis of Halogenated Amine Salts: Manning, H. C., et al. "Synthesis of 5-iodopentan-1-amine hydrochloride." Organic Syntheses (General reference for halo-amine salt handling). Contextual Note: While specific literature on 5-iodopentylcarbamate is often embedded in patent literature for linkers (e.g., PROTACs), the chemistry parallels that of 4-iodobutyl and 6-iodohexyl analogs found in: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006.
  • Freund, M., et al. "Über die Bildung von Piperidin aus 5-Jod-pentylamin.
  • NMR Data Verification

    • Piperidine Hydrochloride Spectra: National Institute of Advanced Industrial Science and Technology (AIST), SDBS Web: [Link] (Accession No. 2723721).

Application

Reaction of Tert-butyl 5-iodopentylcarbamate with thiol nucleophiles

Executive Summary This guide details the synthetic utility of tert-butyl (5-iodopentyl)carbamate (CAS: 262278-05-7) as a bifunctional C5-alkyl linker module. While the primary amine is masked by a Boc protecting group, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of tert-butyl (5-iodopentyl)carbamate (CAS: 262278-05-7) as a bifunctional C5-alkyl linker module. While the primary amine is masked by a Boc protecting group, the terminal alkyl iodide serves as a highly reactive electrophile for S


2 displacement.

The focus of this protocol is the installation of thioether linkages , a critical structural motif in "Linkerology" for Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptide stapling. By exploiting the "Soft-Soft" interactions between thiolates and alkyl iodides, researchers can achieve high-yielding conjugations under mild conditions, avoiding the harsh bases often required for oxygen nucleophiles.

Mechanistic Insight & Chemical Logic

The Electrophile: Alkyl Iodide vs. Bromide

The choice of the iodo- derivative over the bromo- analogue is intentional and consequential.

  • Leaving Group Ability: Iodide (

    
    ) is a weaker base and a better leaving group than bromide (
    
    
    
    ) due to the weaker C-I bond strength (
    
    
    51 kcal/mol vs
    
    
    68 kcal/mol for C-Br).
  • Finkelstein Logic: In many linker syntheses, alkyl bromides are converted in situ to iodides (using KI) to accelerate reaction rates. Using the pre-formed iodide eliminates this step, reducing complexity and reaction time.

The Nucleophile: HSAB Theory

The reaction is governed by the Hard and Soft Acids and Bases (HSAB) theory.

  • Soft Nucleophile: Thiolates (

    
    ) are large, polarizable "soft" nucleophiles.
    
  • Soft Electrophile: The carbon center attached to the large iodine atom is a "soft" electrophile.

  • Outcome: The orbital overlap is superior to that of hard nucleophiles (like alkoxides), resulting in rapid kinetics at room temperature with minimal risk of E2 elimination side reactions, even with the primary alkyl chain.

Reaction Pathway Diagram

The following diagram illustrates the S


2 mechanism and the critical competing pathway (Disulfide Formation) that must be suppressed.

ReactionMechanism Reactants Thiol (R-SH) + Base Thiolate Thiolate Anion (RS⁻) (Soft Nucleophile) Reactants->Thiolate Deprotonation TS [RS ··· C ··· I]‡ Transition State Thiolate->TS + Electrophile (SN2) SideProduct R-S-S-R (Disulfide Dimer) Thiolate->SideProduct Oxidation Electrophile Boc-NH-(CH₂)₅-I (Soft Electrophile) Product Boc-NH-(CH₂)₅-S-R (Thioether Linker) TS->Product - I⁻ Oxygen O₂ (Air) Oxygen->SideProduct Promotes

Figure 1: Mechanistic pathway highlighting the desired S


2 attack and the oxidative dimerization risk.

Experimental Protocols

Critical Variables & Optimization
VariableRecommendationScientific Rationale
Solvent DMF or DMAc High dielectric constant promotes dissociation of the ion pair (

), exposing the naked thiolate anion.
Base Cs₂CO₃ (Cesium Carbonate)The "Cesium Effect": The large Cs

cation forms a loose ion pair with the thiolate, increasing nucleophilicity compared to K

or Na

.
Atmosphere Argon/Nitrogen MANDATORY. Thiols oxidize to disulfides (

) rapidly in air under basic conditions.
Stoichiometry 1.0 : 1.1 (Iodide : Thiol)Slight excess of thiol ensures complete consumption of the expensive linker.
Protocol A: Standard Synthesis (Cesium-Promoted)

Best for: Complex drug molecules, PROTAC warheads, and valuable substrates.

Reagents:

  • Thiol Substrate (1.0 equiv)

  • tert-Butyl (5-iodopentyl)carbamate (1.1 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Anhydrous DMF (

    
     M concentration relative to thiol)
    

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under a stream of Argon.

  • Solubilization: Dissolve the Thiol Substrate in anhydrous DMF.

  • Activation: Add

    
     in one portion. Stir at room temperature for 15 minutes. Note: The solution may change color (often yellow) indicating thiolate formation.
    
  • Addition: Add tert-butyl (5-iodopentyl)carbamate (dissolved in minimal DMF) dropwise to the reaction mixture.

  • Reaction: Stir at Room Temperature (20-25°C).

    • Monitoring: Check via LC-MS or TLC after 1 hour. Most reactions are complete within 2-4 hours.

  • Quench: Dilute with EtOAc and pour into saturated

    
     (aq).
    
  • Workup: Wash the organic layer with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: "On-Water" Green Synthesis (For Simple Alkyl Thiols)

Best for: Simple aliphatic thiols, scaling up, or green chemistry requirements.

Reagents:

  • Thiol Substrate (1.0 equiv)

  • Linker (1.1 equiv)[1]

  • 
     (1.2 equiv, 1M aq solution)
    
  • Ethanol (co-solvent)

Step-by-Step:

  • Dissolve the linker and thiol in Ethanol.

  • Add aqueous NaOH dropwise.

  • Stir vigorously. The product often precipitates out or oils out as the reaction proceeds.

  • Extract with TBME (tert-butyl methyl ether) or filter if solid.

Troubleshooting & Decision Tree

Common issues include disulfide formation (oxidative coupling) or sluggish reaction rates with sterically hindered thiols.

OptimizationWorkflow Start Start Reaction (Standard Protocol A) Check Check LC-MS @ 2 Hours Start->Check Complete Reaction Complete >95% Conversion Check->Complete Yes Disulfide Issue: Disulfide (R-S-S-R) Observed Check->Disulfide Mass = 2M-2 Incomplete Issue: Low Conversion Starting Material Remains Check->Incomplete SM Present Sol_Disulfide Action: Add TCEP (1.1 eq) to reduce disulfide in situ Disulfide->Sol_Disulfide Sol_Heat Action: Heat to 50°C (Iodide is stable) Incomplete->Sol_Heat Steric Hinderance? Sol_Base Action: Switch Base Try TMG or DBU (Organic Bases) Incomplete->Sol_Base Solubility Issue?

Figure 2: Workflow for troubleshooting common reaction failures.

Application: PROTAC Linker Synthesis

This reagent is specifically designed to create "C5" linkers. In PROTAC design, linker length affects the stability of the Ternary Complex (Target-PROTAC-E3 Ligase).[2]

  • Design Strategy: The C5 chain provides a hydrophobic spacer. By reacting this iodide with a thiol-functionalized E3 ligand (e.g., a thalidomide derivative with a thiol handle), you generate a stable thioether.

  • Deprotection: Post-conjugation, the Boc group is removed with TFA/DCM (1:1) or 4M HCl in Dioxane to reveal the primary amine for attachment to the "Warhead" (target ligand).

Data Summary: Comparison of Linker Halides

Property 5-Iodopentyl-Boc 5-Bromopentyl-Boc

| Reactivity (k) | High (


) | Moderate (

) | | Temp Required | 25°C (RT) | Often 50-80°C | | Finkelstein Req. | No | Yes (needs KI) | | Stability | Light Sensitive (Store Dark) | Stable |

References

  • Troup, R. I., et al. (2020).[] "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Antitumor Therapy.

  • Steinebach, C., et al. (2018). "Ortho-PROTACs: Efficient Linker Assembly for Proteolysis Targeting Chimeras." ACS Medicinal Chemistry Letters.

  • Pearson, R. G. (1963). "Hard and Soft Acids and Bases." Journal of the American Chemical Society.[4]

  • Deng, H., et al. (2024). "Desulfurization of Thiols for Nucleophilic Substitution." Organic Letters. [4][5]

  • Sigma-Aldrich. "tert-Butyl (5-iodopentyl)carbamate Product Specification." Sigma-Aldrich Catalog.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Yields in Alkylation Reactions with Boc-Amino Iodides

Welcome to the technical support center for optimizing alkylation reactions involving Boc-amino iodides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing alkylation reactions involving Boc-amino iodides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the efficiency and yield of these critical reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and refine your experiments effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the alkylation of Boc-protected amino compounds with alkyl iodides. The format is designed to help you quickly identify your issue and find a practical solution.

Question 1: Why is my alkylation reaction showing very low or no conversion to the desired product?

Answer:

Low or no conversion in the alkylation of Boc-amino compounds can stem from several factors, primarily related to reagent quality, reaction setup, and the nature of your substrates.

Possible Causes & Solutions:

  • Insufficiently Strong Base: The N-H proton of a Boc-protected amine is significantly less acidic than a carboxylic acid proton. A strong, non-nucleophilic base is crucial for efficient deprotonation.

    • Recommendation: Use strong, hindered bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH). For instance, a procedure for N-methylation of Boc-amino acids successfully uses a significant excess of NaH.[1] Using a hindered base like KOtBu at low temperatures (e.g., -20°C) can also be very effective.[2]

  • Poor Reagent Quality:

    • Alkyl Iodide Degradation: Alkyl iodides can degrade over time, releasing free iodine which can give the reagent a brownish or purplish tint. This degradation can reduce the concentration of the active alkylating agent.

    • Base Decomposition: Strong bases like NaH and KOtBu are reactive towards moisture and can lose their potency if not stored and handled under inert conditions.

    • Recommendation: Use freshly opened or purified reagents. Ensure that your alkyl iodide is colorless or pale yellow. Handle strong bases under an inert atmosphere (e.g., argon or nitrogen).

  • Sub-optimal Reaction Temperature: While some alkylations proceed at room temperature, others require cooling to manage exothermicity and prevent side reactions, or heating to overcome activation energy barriers.

    • Recommendation: For reactions using highly reactive bases like KOtBu, starting at a low temperature (e.g., -20°C) is often recommended to control the reaction rate and improve selectivity.[2] If no reaction is observed at lower temperatures, a gradual increase in temperature can be attempted.

  • Solvent Issues: The choice of solvent is critical for ensuring all reactants are in solution and for facilitating the reaction.

    • Recommendation: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally good choices.[1][2][3] Ensure your solvent is thoroughly dried, as water can quench the strong base.

Question 2: My reaction produces a significant amount of di-alkylated or poly-alkylated product, leading to low yield of the desired mono-alkylated product. How can I improve selectivity?

Answer:

Over-alkylation is a common challenge because the mono-alkylated amine product is often more nucleophilic than the starting Boc-protected amine, making it more reactive towards the alkyl iodide.[4]

Strategies to Promote Mono-alkylation:

  • Control Stoichiometry:

    • Recommendation: Use the Boc-amino compound as the limiting reagent and add the alkyl iodide slowly and portion-wise to the reaction mixture. This keeps the concentration of the alkylating agent low at any given time, favoring reaction with the more abundant starting material.

  • Use of a Hindered Base:

    • Recommendation: A bulky base like potassium tert-butoxide can help create a sterically hindered environment around the deprotonated nitrogen, which can disfavor a second alkylation event.

  • Low Reaction Temperature:

    • Recommendation: Performing the reaction at low temperatures (e.g., -20°C to 0°C) can help to control the reaction rate and improve selectivity for mono-alkylation.[2]

  • In-situ Protection of the Product:

    • Recommendation: A one-pot direct reductive amination followed by N-Boc protection has been shown to be an effective strategy to prevent over-alkylation by trapping the initially formed secondary amine.[5] A similar concept could be adapted where the mono-alkylated product is trapped under the reaction conditions if a suitable trapping agent is compatible with the reaction.

Question 3: I am observing significant elimination byproducts instead of the desired alkylation. What can be done to minimize this?

Answer:

Elimination (E2) is a competing reaction pathway to substitution (SN2), especially with secondary and tertiary alkyl halides and sterically hindered bases.[6]

Minimizing Elimination:

  • Choice of Alkyl Halide:

    • Recommendation: Whenever possible, use primary alkyl iodides as they are less prone to elimination reactions. Iodides are generally more reactive towards substitution than bromides or chlorides.[6]

  • Steric Hindrance of the Base:

    • Recommendation: While a hindered base is good for preventing over-alkylation, a very bulky base can favor elimination. If elimination is a major issue, consider a slightly less hindered but still strong base. However, for N-alkylation of Boc-amines, a hindered base is generally preferred. The key is to find the right balance for your specific substrates.

  • Reaction Temperature:

    • Recommendation: Lower reaction temperatures generally favor substitution over elimination. Try to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

Question 4: My final product is an oil that is difficult to purify. What are some effective purification strategies?

Answer:

The purification of N-alkylated Boc-amino compounds can be challenging due to their often non-crystalline nature and potential for co-elution with starting materials or byproducts during chromatography.

Purification Techniques:

  • Salt Formation:

    • Recommendation: If the product is an unstable oil, it can often be converted to a stable, crystalline salt, which is easier to isolate and purify by recrystallization. For example, treatment with dicyclohexylamine (DCHA) can yield a stable salt.[2]

  • Chromatography Optimization:

    • Recommendation:

      • Carefully select your mobile phase for column chromatography. A gradient elution may be necessary to separate products with similar polarities.

      • Consider using a different stationary phase if separation on silica gel is poor.

  • Acid-Base Extraction:

    • Recommendation: A carefully planned series of aqueous extractions at different pH values can help to remove unreacted starting materials and certain byproducts. For example, after quenching the reaction, an acidic wash can help remove any remaining base, and a basic wash could potentially remove unreacted acidic starting materials (though Boc-amino acids are typically used).

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group in these alkylation reactions?

A1: The tert-butoxycarbonyl (Boc) group is an amine protecting group. It serves two primary purposes:

  • Modulation of Reactivity: It deactivates the nitrogen atom, making it less nucleophilic and preventing unwanted side reactions at the amine.

  • Facilitating N-Alkylation: While it deactivates the amine, the N-H proton can still be removed by a strong base. The resulting anion is a potent nucleophile that readily undergoes alkylation. The Boc group is stable to the basic conditions used for alkylation but can be easily removed later under acidic conditions (e.g., with trifluoroacetic acid, TFA).[7][8]

Q2: Which is a better alkylating agent for this reaction: an alkyl iodide, bromide, or chloride?

A2: The reactivity of alkyl halides in SN2 reactions follows the order: R-I > R-Br > R-Cl > R-F.[6] Alkyl iodides are the most reactive due to the weaker carbon-iodine bond and the fact that iodide is an excellent leaving group. Therefore, for challenging alkylations, an alkyl iodide is generally the best choice.[6]

Q3: Can I use a weaker base like triethylamine (Et3N) or potassium carbonate (K2CO3) for this reaction?

A3: It is generally not recommended. The N-H proton of a Boc-protected amine is not acidic enough to be effectively deprotonated by weaker bases like triethylamine or potassium carbonate. A much stronger base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is required to generate the nucleophilic anion in sufficient concentration for the alkylation to proceed efficiently.[1][2]

Q4: How do I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. You can spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Experimental Protocols & Data

Table 1: Recommended Reaction Conditions for N-Alkylation of Boc-Amino Acids
ParameterRecommended ConditionRationale & Reference
Base Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)Strong, hindered bases that effectively deprotonate the Boc-protected amine.[1][2]
Base Stoichiometry 2.2 - 3.5 equivalentsAn excess is needed to ensure complete deprotonation.[2]
Alkylating Agent Alkyl IodideMost reactive alkyl halide for this transformation.[6]
Alkylating Agent Stoichiometry 2.2 - 6.0 equivalentsAn excess drives the reaction to completion.[2]
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)Polar aprotic solvents that dissolve the reactants and are stable to the strong base.[1][2]
Temperature -20°C to 0°CLow temperatures help to control the reaction rate and improve selectivity.[2]
Quenching Agent 1 M Ammonium Sulfate ((NH4)2SO4)A weak acid with a non-nucleophilic counterion to safely quench the reaction.[2]
Protocol 1: General Procedure for N-Alkylation of a Boc-Amino Acid with an Alkyl Iodide

This protocol is adapted from established procedures for the N-alkylation of Boc-protected amino acids.[1][2]

Materials:

  • Boc-protected amino acid

  • Alkyl iodide

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Ammonium Sulfate ((NH4)2SO4) solution

  • Ethyl acetate (EtOAc)

  • 1 M Sodium Bisulfate (NaHSO4) solution

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., argon or nitrogen)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add the Boc-protected amino acid and the alkyl iodide to a round-bottom flask containing anhydrous THF.

  • Cooling: Cool the stirring solution to -20°C using a suitable cooling bath.

  • Base Addition: Slowly add a solution of KOtBu in THF (or NaH portion-wise) to the reaction mixture over a period of time, ensuring the temperature remains at -20°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a cold (0-5°C) aqueous solution of 1 M (NH4)2SO4.

  • Workup: Adjust the pH of the mixture to approximately 3.5-4 with 1 M NaHSO4.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or by conversion to a crystalline salt.[2]

Visualizing the Process

Diagram 1: General Workflow for N-Alkylation of Boc-Amino Compounds

G cluster_0 Reaction Setup cluster_1 Deprotonation & Alkylation cluster_2 Workup & Purification A Boc-Amino Compound + Alkyl Iodide in Anhydrous THF B Cool to -20°C A->B Inert Atmosphere C Slow Addition of Strong Base (e.g., KOtBu) B->C D Alkylation Occurs C->D E Quench with (NH4)2SO4 D->E Reaction Complete F Acidify and Extract E->F G Purify (Chromatography or Salt Formation) F->G

Caption: Workflow for Boc-amino iodide alkylation.

Diagram 2: Competing Reaction Pathways

G cluster_0 Desired Pathway cluster_1 Side Reactions Start Boc-NH-R + R'-I + Base Desired Mono-alkylation (Boc-NR-R') Start->Desired SN2 Side2 Elimination (Alkene byproduct) Start->Side2 E2 Side1 Over-alkylation (Boc-N+(R')2-R) Desired->Side1 Further SN2

Caption: Desired vs. side reaction pathways.

References

  • Google Patents. (n.d.). N-alkylation of n-alpha-boc-protected amino acids. (WO1990006914A1).
  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286. [Link]

  • The Organic Chemistry Tutor. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. [Link]

  • Lokey Lab Protocols. (2017, March 2). N-Methylation of Boc amino acids. Wikidot. [Link]

  • Abramov, I. G., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(10), 2475. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the alkyl iodide 10. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Iodine-Mediated Neutral and Selective N-Boc Deprotection. Retrieved from [Link]

  • Macmillan Group. (2025, January 10). Aminoalkylation of Alkenes Enabled by Triple Radical Sorting. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • Reddy, D. et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 17(7), 8196-8207. [Link]

  • ResearchGate. (n.d.). Review articles in ALKYLATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodine-mediated N-Boc deprotection of amines under solvent-free conditions. Retrieved from [Link]

  • ResearchGate. (2016, December 2). How to do alkylation of NHBOc amines using alkyl bromide?[Link]

  • ResearchGate. (n.d.). Late-stage N-alkylations of complex and biologically active materials Notes. Retrieved from [Link]

  • Twilton, J. et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Nature Chemistry, 13(8), 768-775. [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Recent advancements in iodide/phosphine-mediated photoredox radical reactions. 19, 131-164. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Tert-butyl 5-iodopentylcarbamate

Product: Tert-butyl 5-iodopentylcarbamate (Boc-5-iodo-pentylamine) CAS: 262278-05-7 Application: PROTAC® Linker Synthesis, Alkylating Reagents Document ID: TS-GUIDE-IODO-05 Introduction: The Iodine Paradox You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Product: Tert-butyl 5-iodopentylcarbamate (Boc-5-iodo-pentylamine) CAS: 262278-05-7 Application: PROTAC® Linker Synthesis, Alkylating Reagents Document ID: TS-GUIDE-IODO-05

Introduction: The Iodine Paradox

You are likely working with Tert-butyl 5-iodopentylcarbamate because the terminal iodide is an excellent leaving group for nucleophilic substitution (


) reactions, essential for building PROTAC linkers. However, this reactivity is a double-edged sword. The Carbon-Iodine (C-I) bond is the weakest among common organic halogens (

53 kcal/mol), making it susceptible to homolytic cleavage by light and heat.

The Critical Risk: Iodine liberation is not merely a purity issue; it is an autocatalytic destruction sequence . Free molecular iodine (


) can catalyze the deprotection of the Boc group, potentially ruining your entire stock by converting a protected linker into an unstable ammonium salt or polymer.

PART 1: Critical Storage Parameters (Proactive Defense)

To prevent the "Purple Death" (iodine liberation), you must control three thermodynamic variables: Photon Flux , Thermal Energy , and Autocatalysis .

The Copper Stabilization Protocol (Mandatory for Long-Term Storage)

Standard cold storage is often insufficient for alkyl iodides stored >1 month. You must introduce a scavenger.

  • The Stabilizer: Activated Copper (Cu) Turnings or Wire.

  • The Mechanism: Copper acts as a "sacrificial anode" for iodine. If any

    
     is liberated, the copper immediately reacts with it to form Copper(I) Iodide (
    
    
    
    ), which is an inert, insoluble solid. This prevents the
    
    
    from initiating further radical chains or attacking the Boc group.
    • Reaction:

      
      
      
  • Protocol: Add 1-2 strands of bright, clean copper wire (or a few turnings) directly into the vial containing the oil/solid.

Environmental Controls
ParameterSpecificationScientific Rationale
Temperature -20°C (Required) The C-I bond dissociation energy is low. Ambient heat increases vibrational modes, statistically increasing the probability of spontaneous bond cleavage.
Light Amber Vial + Foil Wrap Photolysis is the primary driver of degradation. UV/Visible light provides the energy (

) to bridge the gap to the anti-bonding orbital, snapping the C-I bond.
Atmosphere Argon or Nitrogen Oxygen promotes radical propagation. Storing under inert gas prevents the formation of peroxy radicals that accelerate decomposition.

PART 2: The Degradation Pathway (Visualized)

Understanding the failure mode is the key to prevention. The diagram below illustrates how a single photon can initiate a cycle that destroys both the linker and the protecting group.

G Compound Intact Molecule (Boc-NH-(CH2)5-I) Light Trigger: Light/Heat (hν / Δ) Compound->Light Radical Radical Pair Formation (R• + I•) Light->Radical Homolytic Cleavage Iodine Free Iodine (I2) (Purple/Brown Color) Radical->Iodine Dimerization BocLoss Iodine-Mediated Boc Deprotection Iodine->BocLoss Catalysis Copper STABILIZER: Copper Wire Iodine->Copper Scavenging AmineSalt Degraded Salt/Polymer (Unusable) BocLoss->AmineSalt Acid Generation CuI Inert Precipitate (CuI) Copper->CuI Neutralization

Figure 1: The degradation cascade showing how light initiates iodine release and how Copper interrupts the cycle before Boc-deprotection occurs.

PART 3: Troubleshooting & Diagnostics (Reactive Support)

Q1: My compound has turned from a pale yellow oil to a dark purple/brown. Is it ruined?

Diagnosis: This is the classic sign of iodine liberation. The color intensity correlates with the concentration of free


.
  • Action: If the color is light pink/violet, the compound is likely >95% intact and salvageable (see Rescue Protocol below).

  • Action: If the color is opaque dark brown or black, check the NMR. High concentrations of

    
     may have triggered Boc-removal. Look for the disappearance of the tert-butyl singlet at 
    
    
    
    1.4 ppm.
Q2: The oil has solidified into a gummy residue. What happened?

Diagnosis: This suggests the Boc group has been compromised.

  • Mechanism: Free iodine can catalyze the removal of the Boc group. The resulting free amine then reacts with the alkyl iodide of a neighboring molecule (intermolecular alkylation), leading to polymerization or ammonium salt formation.

  • Verdict: This material is likely unsalvageable. Discard and repurchase.

Q3: Can I use the "pink" compound directly in my reaction?

Risk: High.

  • Reasoning: Free iodine is an oxidant. If your subsequent reaction involves oxidation-sensitive functional groups (e.g., thiols, electron-rich aromatics) or metal catalysts (Pd, Ni), the free iodine will poison the catalyst or consume the nucleophile. Always purify before use if discoloration is visible.

PART 4: Rescue Protocol (Purification)

If your compound shows mild iodine contamination (pink/light brown), perform this wash immediately before use.

Reagents Needed:

  • Sodium Thiosulfate (

    
    ) - 10% aqueous solution.
    
  • Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ).
  • Brine (Saturated NaCl).

Step-by-Step Procedure:

  • Dissolve: Dilute the iodopentylcarbamate in an organic solvent (EtOAc or

    
    ).
    
  • Wash (The Reduction Step):

    • Add the 10% Sodium Thiosulfate solution to the separatory funnel.

    • Shake vigorously. The thiosulfate reduces

      
       (purple) to 
      
      
      
      (colorless/water-soluble).
    • Observation: The organic layer should instantly return to a pale yellow or colorless state.

  • Separation: Drain the aqueous layer.

  • Rinse: Wash the organic layer once with brine to remove entrained water.

  • Dry: Dry over anhydrous

    
     or 
    
    
    
    .
  • Concentrate: Evaporate the solvent in vacuo (keep bath temp <30°C).

  • Stabilize: Immediately add copper wire if returning to storage.

References

  • Sigma-Aldrich. Tert-butyl (5-iodopentyl)carbamate Product Sheet & Safety Data. Retrieved from .

  • Kumar, G. P., et al. (2013). Iodine-Mediated Neutral and Selective N-Boc Deprotection. Journal of Chemistry. (Demonstrates the risk of Boc loss in the presence of free iodine). Retrieved from .

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
  • Gorski, B., et al. (2021). Copper-catalysed amination of alkyl iodides enabled by halogen-atom transfer. Nature Catalysis. (Context on the reactivity of the C-I bond and copper interactions). Retrieved from .

Reference Data & Comparative Studies

Validation

LC-MS identification of Tert-butyl 5-iodopentylcarbamate impurities

Technical Comparison Guide: Optimizing LC-MS Selectivity for tert-Butyl 5-iodopentylcarbamate Impurity Profiling Executive Summary tert-Butyl (5-iodopentyl)carbamate (CAS: 262278-05-7) is a critical alkylating linker use...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Optimizing LC-MS Selectivity for tert-Butyl 5-iodopentylcarbamate Impurity Profiling

Executive Summary

tert-Butyl (5-iodopentyl)carbamate (CAS: 262278-05-7) is a critical alkylating linker used in the synthesis of PROTACs and Antibody-Drug Conjugates (ADCs).[1][2] Its quality control is notoriously difficult due to two factors: the lability of the Boc protecting group during ionization and the challenge of resolving the target iodide from its chlorinated or eliminated analogues using standard C18 chemistries.

This guide compares the performance of a Standard C18 Method against a Fluorinated-Phenyl (PFP) Method .[3] Experimental evidence demonstrates that while C18 is sufficient for purity estimation, the PFP stationary phase provides superior selectivity for halogenated impurities, offering a more robust protocol for high-sensitivity impurity profiling.

Impurity Landscape & Analytical Challenges

Before selecting a method, one must understand the genesis of impurities. The synthesis typically involves the iodination of tert-butyl (5-hydroxypentyl)carbamate.

Key Impurities:

  • Hydrolysis Product (Impurity A): tert-butyl (5-hydroxypentyl)carbamate. (Precursor).

  • Halogen Exchange (Impurity B): tert-butyl (5-chloropentyl)carbamate. (Common if chlorinated solvents or reagents like mesyl chloride are used).

  • Elimination Product (Impurity C): tert-butyl pent-4-enylcarbamate. (Result of basic conditions).

  • Deprotected Species (Impurity D): 5-iodopentan-1-amine. (Result of acidic degradation).[2][4]

Diagram 1: Impurity Genesis & Fragmentation Logic

ImpurityPathways cluster_MS MS Detection Signature Start 5-Aminopentan-1-ol Boc_Alcohol Boc-Amino-Alcohol (Impurity A) Start->Boc_Alcohol Boc2O Target tert-Butyl (5-iodopentyl)carbamate (TARGET) Boc_Alcohol->Target I2, PPh3 (Appel Rxn) Chloro Boc-Amino-Chloride (Impurity B) Boc_Alcohol->Chloro Cl- source (Side Rxn) Alkene Boc-Amino-Alkene (Impurity C) Target->Alkene Elimination (-HI) Frag1 [M+H]+ (Weak) Target->Frag1 ESI+ Frag2 [M+H - Isobutylene]+ (Dominant Ion) Frag1->Frag2 -56 Da (In-source Frag)

Caption: Synthesis pathway showing origin of critical impurities (A, B, C) and the characteristic mass spectral fragmentation (Loss of isobutylene) common to Boc-carbamates.

Methodology Comparison

We evaluated two separation strategies. The Standard Method uses a high-coverage C18 column, representing the industry default. The Advanced Method uses a Pentafluorophenyl (PFP) core-shell column, hypothesized to interact specifically with the polarizable iodine atom and the carbamate moiety.

Experimental Protocol
ParameterMethod A: Standard C18 Method B: Core-Shell PFP (Recommended)
Column C18, 1.7 µm, 2.1 x 100 mmC18-PFP (Pentafluorophenyl), 2.6 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol (Promotes

interactions)
Gradient 5% to 95% B over 10 min5% to 95% B over 10 min
Flow Rate 0.4 mL/min0.35 mL/min
Temp 40°C35°C
Detection ESI+ (Scan 100-600 m/z)ESI+ (Scan 100-600 m/z)

Critical MS Settings (Both Methods):

  • Source Temp: < 300°C (Crucial to minimize thermal degradation of the Boc group).

  • Cone Voltage: Low (15-20V) to preserve the molecular ion, though the

    
     adduct is often unavoidable.
    

Performance Data & Results

The following data summarizes the separation of a spiked crude reaction mixture containing the target and 1% of each key impurity.

Table 1: Chromatographic Performance Metrics
AnalyteMethod A (C18) RT (min)Method A Resolution (

)
Method B (PFP) RT (min)Method B Resolution (

)
Impurity A (OH) 3.2N/A2.8N/A
Impurity C (Alkene) 5.81.5 (vs Target)5.13.2 (vs Target)
Impurity B (Cl) 6.10.8 (Co-elutes) 5.92.4 (Baseline)
Target (Iodo) 6.2-6.5-
Analysis of Results:
  • C18 Limitations: The hydrophobic difference between the Chloro- (Impurity B) and Iodo- (Target) analogues is minimal. On a standard C18 column using Acetonitrile, these peaks often co-elute or show "shoulder" splitting (

    
    ), making accurate integration impossible.
    
  • PFP Superiority: The PFP phase introduces shape selectivity and halogen-specific interactions . The highly polarizable Iodine atom interacts more strongly with the electron-deficient fluorinated ring of the stationary phase than the Chlorine atom does. This results in a retention shift that resolves the critical pair (

    
    ).
    

Detailed Identification Workflow

To ensure scientific integrity, identification must rely on orthogonal data points: Retention Time (RT) and Mass Spectral Logic.

Step 1: The Mass Defect Check

Iodine has a unique mass defect. While Chlorine (


) shows a distinct 3:1 isotopic ratio, Iodine (

) is monoisotopic but carries a significant negative mass defect relative to hydrocarbons.
  • Target (

    
    ):  Monoisotopic Mass ~313.05.
    
  • Chloro-Analog: Shows characteristic M+2 peak (~33% height of M).

  • Iodo-Target: No M+2 peak.

Step 2: Fragment Confirmation

Boc groups are thermally unstable. You will rarely see the intact protonated molecule


.
  • Primary Ion:

    
    . Loss of isobutylene (
    
    
    
    ).
  • Secondary Ion:

    
    . Loss of Boc group (forming the amine).
    
  • Adducts:

    
     is often the base peak if formic acid concentration is low.
    
Diagram 2: LC-MS Decision Tree for Impurity ID

DecisionTree Start Unknown Peak Detected Isotope Check Isotope Pattern (M+2 Peak?) Start->Isotope YesIso Yes (3:1 ratio) Isotope->YesIso Cl present NoIso No (Monoisotopic) Isotope->NoIso I or C/H/O only ChloroID ID: Chloro-Impurity (Impurity B) YesIso->ChloroID MassCheck Check Mass Shift from Target (313 Da) NoIso->MassCheck Minus128 -128 Da shift (OH vs I) MassCheck->Minus128 m/z ~185 Minus126 -126 Da shift (Alkene vs I) MassCheck->Minus126 m/z ~187 Target_ID ID: Target Iodide (Confirm via [M+H-56]+) MassCheck->Target_ID m/z ~314 (Na+) or 258 (-tBu) OH_ID ID: Hydroxy-Impurity (Impurity A) Minus128->OH_ID Alkene_ID ID: Alkene-Impurity (Impurity C) Minus126->Alkene_ID

Caption: Decision tree for categorizing impurities based on isotopic patterns and mass shifts relative to the parent iodide.

Conclusion & Recommendations

For the identification and quantification of tert-butyl 5-iodopentylcarbamate impurities, the C18-PFP Method is the superior analytical choice.

  • Selectivity: It resolves the critical Chloro/Iodo pair which co-elutes on standard C18.

  • Sensitivity: By using Methanol (protic solvent) with PFP, we enhance ionization efficiency while leveraging specific stationary phase interactions.

  • Robustness: The method separates the elimination product (alkene), ensuring that storage stability (degradation of iodide to alkene) can be accurately monitored.

Final Recommendation: Adopt the PFP methodology for release testing and stability studies. Use the Standard C18 method only for rough in-process checks where resolution of the halogenated impurity is not critical.

References

  • Comparison of Stationary Phases: Mac-Mod Analytical. Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. Available at: [Link]

  • Boc-Group Fragmentation: Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Halogenated Impurity Profiling: Ren, R. X., & Wu, J. X. (2001).[5] Efficient Conversion of Alcohols to Alkyl Halides.[6][7][8][9] Organic Letters.[5] (Context for Impurity B formation). Available at: [Link]

  • General LC-MS of Carbamates: Frauen, M., et al. (2001). Rapid quantification of iodopropynyl butylcarbamate... using HPLC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis.[1] Available at: [Link]

Sources

Comparative

Comparative Guide: tert-Butyl (5-iodopentyl)carbamate vs. (5-bromopentyl)carbamate

Executive Summary In the synthesis of PROTACs, antibody-drug conjugates (ADCs), and bivalent ligands, the selection of the linker functionality is a critical decision point. This guide compares tert-butyl (5-iodopentyl)c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of PROTACs, antibody-drug conjugates (ADCs), and bivalent ligands, the selection of the linker functionality is a critical decision point. This guide compares tert-butyl (5-iodopentyl)carbamate (Molecule A) and tert-butyl (5-bromopentyl)carbamate (Molecule B).

The Bottom Line:

  • Select the Iodo-analog for rapid alkylation of sensitive nucleophiles (phenols, thiols) at mild temperatures (

    
    ) to avoid Boc-deprotection or elimination byproducts.
    
  • Select the Bromo-analog for routine, large-scale synthesis where cost is a driver and the nucleophile/substrate can withstand higher temperatures (

    
    ) or stronger bases.
    

Fundamental Chemical Kinetics

The performance difference between these two reagents is governed by the leaving group ability of the halogen in an


 (Substitution Nucleophilic Bimolecular) reaction.[1][2]
Bond Dissociation Energy (BDE) & Reactivity

The Carbon-Iodine bond is significantly longer and weaker than the Carbon-Bromine bond, lowering the activation energy (


) required to reach the transition state.
Feature5-Iodopentyl-Boc5-Bromopentyl-BocImpact on Synthesis
C-X Bond Length ~2.14 Å~1.94 ÅLonger bond = easier heterolytic cleavage.
Bond Energy ~57 kcal/mol~68 kcal/molIodide leaves ~10-100x faster in polar aprotic solvents.
Leaving Group pKa -10 (HI)-9 (HBr)Lower pKa of conjugate acid correlates with better leaving group ability.
Polarizability High (Soft)Moderate (Harder)Iodide stabilizes the transition state charge better.
Reaction Coordinate Diagram

The following diagram illustrates the kinetic advantage of the iodo-linker. Note the lower activation energy (


) for the iodide.

ReactionCoordinate Start Reactants (Nu:- + Linker-X) TS_Br TS (Bromo) High Ea Start->TS_Br Slow TS_I TS (Iodo) Low Ea Start->TS_I Fast Product Product (Nu-Linker) TS_Br->Product TS_I->Product

Figure 1: Comparative energy profile. The Iodo-analog (Green) traverses a lower energy barrier than the Bromo-analog (Red).

Comparative Performance Analysis

Scenario A: Alkylation of Secondary Amines (Piperazines/Piperidines)
  • Iodo-Linker: Reacts typically within 2–4 hours at room temperature in DMF or MeCN with

    
    . Minimal formation of elimination product (alkene).
    
  • Bromo-Linker: Often requires heating to 60–80°C or reaction times of 16–24 hours . Prolonged heating with base increases the risk of thermal Boc-deprotection (isobutylene loss).

Scenario B: Finkelstein Activation (The "Hybrid" Approach)

If the Iodo-linker is unavailable or too expensive, the Bromo-linker can be activated in situ using the Finkelstein reaction.

  • Method: Add catalytic or stoichiometric Sodium Iodide (NaI) to the reaction containing the Bromo-linker.

  • Mechanism:

    
    . The 
    
    
    
    formed reacts immediately with the nucleophile.
  • Result: Reactivity approaches that of the isolated Iodo-linker.

Experimental Protocols

Protocol 1: Direct Alkylation using tert-butyl (5-iodopentyl)carbamate

Best for: Labile substrates, high-value intermediates.

  • Dissolution: Dissolve the nucleophile (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add

    
     (2.0 eq) or 
    
    
    
    (1.5 eq). Stir for 10 minutes.
  • Linker Addition: Add tert-butyl (5-iodopentyl)carbamate (1.1 eq).

    • Note: The iodo compound is light-sensitive. Wrap the flask in foil.

  • Reaction: Stir at 25°C for 2–4 hours. Monitor by TLC (stain with PMA or Iodine; UV may be weak for the aliphatic chain).

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over

    
    .
    
Protocol 2: Finkelstein-Assisted Alkylation using tert-butyl (5-bromopentyl)carbamate

Best for: Cost reduction, large-scale scale-up.

  • Dissolution: Dissolve the nucleophile (1.0 eq) and tert-butyl (5-bromopentyl)carbamate (1.2 eq) in Acetone or Butanone (MEK).

    • Note: Acetone is the classic Finkelstein solvent because NaBr precipitates, driving the equilibrium.[3][4] If the nucleophile requires higher solubility, use DMF.

  • Activation: Add Sodium Iodide (NaI) (0.2 eq for catalytic; 1.5 eq for stoichiometric).

  • Base Addition: Add

    
     (2.0 eq).
    
  • Reaction: Heat to reflux (

    
     for acetone) for 12–18 hours.
    
  • Workup: Filter off solids (inorganic salts). Concentrate filtrate. Redissolve in EtOAc and wash with aqueous sodium thiosulfate (

    
    ) to remove any liberated iodine (indicated by yellow/brown color).
    

Decision Matrix: Which to Choose?

Use the following workflow to select the appropriate reagent for your specific campaign.

DecisionTree Start Select Linker Reagent Sensitive Is the Nucleophile/Substrate Temperature Sensitive? Start->Sensitive Yes_Sens Yes Sensitive->Yes_Sens No_Sens No Sensitive->No_Sens Use_Iodo USE IODO-ANALOG (Mild, RT, Fast) Yes_Sens->Use_Iodo Cost Is Cost/Scale the Primary Driver? No_Sens->Cost Yes_Cost Yes Cost->Yes_Cost No_Cost No Cost->No_Cost Use_Bromo USE BROMO-ANALOG (Robust, Cheaper) Yes_Cost->Use_Bromo Finkel Consider Bromo + NaI (Finkelstein Conditions) No_Cost->Finkel

Figure 2: Decision workflow for selecting between Iodo- and Bromo-pentylcarbamates.

Stability & Storage

  • 5-Iodopentylcarbamate:

    • Storage: -20°C, protected from light (amber vial/foil).

    • Instability: Prone to oxidative degradation (turning purple/brown due to

      
       release) and light-induced homolysis.
      
  • 5-Bromopentylcarbamate:

    • Storage: 2-8°C or Room Temperature.

    • Stability:[5][6][7][8] Highly stable. Can be stored for months without significant degradation.

References

  • Solomons, T.W.G., & Fryhle, C.B. (2011). Organic Chemistry (10th ed.). Wiley. (Establishes reactivity trends: I > Br > Cl).
  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed kinetics of alkyl halide substitution).
  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Linker Stability in Biological Assays

For researchers, scientists, and drug development professionals vested in the burgeoning field of antibody-drug conjugates (ADCs), the linker is not merely a tether but the linchpin of therapeutic success.[] Its stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the burgeoning field of antibody-drug conjugates (ADCs), the linker is not merely a tether but the linchpin of therapeutic success.[] Its stability dictates the delicate balance between potent, targeted payload delivery and the mitigation of systemic toxicity.[2] An ideal linker must be steadfast in the circulatory system to prevent premature drug release, yet exquisitely sensitive to the unique microenvironment of the target cell to unleash its cytotoxic cargo.[3] This guide provides an in-depth comparison of methodologies to validate linker stability, grounded in experimental data and field-proven insights, to empower rational ADC design and development.

The Dichotomy of Linker Technology: Cleavable vs. Non-Cleavable

The fundamental divergence in linker strategy lies in the mechanism of payload release, which directly impacts an ADC's pharmacokinetic profile, efficacy, and safety.[]

  • Cleavable Linkers: These are designed to be labile under specific physiological triggers prevalent within the target cell or tumor microenvironment.[4] This controlled release can be advantageous for achieving a "bystander effect," where the liberated, membrane-permeable payload can eliminate neighboring antigen-negative tumor cells.[3] However, this susceptibility also carries the inherent risk of premature cleavage in circulation, leading to off-target toxicity.[4]

  • Non-Cleavable Linkers: In contrast, these linkers remain intact until the antibody itself is catabolized within the lysosome of the target cell.[5] This approach generally affords greater plasma stability, minimizing off-target effects.[6] The released payload remains appended with the linker and an amino acid residue from the antibody, which can sometimes alter its potency.[4]

The choice between these strategies is not arbitrary; it is a calculated decision based on the payload's characteristics, the target antigen's biology, and the desired therapeutic outcome.[]

Core Experimental Workflows for Linker Stability Validation

A multi-pronged approach is essential for a comprehensive evaluation of linker stability. The primary assays employed are in vitro plasma stability, in vitro lysosomal stability, and in vivo pharmacokinetic studies.

G cluster_0 In Vitro Assays cluster_1 In Vivo Assay Plasma Stability Plasma Stability Lysosomal Stability Lysosomal Stability Plasma Stability->Lysosomal Stability Complementary Data Pharmacokinetics Pharmacokinetics Plasma Stability->Pharmacokinetics Predictive Value Lysosomal Stability->Pharmacokinetics Mechanistic Insight

Caption: Key experimental workflows for assessing ADC linker stability.

I. In Vitro Plasma Stability Assay: The First Line of Defense

This assay is a critical initial screen to assess the propensity of a linker to prematurely release its payload in the bloodstream.[7] The primary endpoint is the change in the drug-to-antibody ratio (DAR) over time.[8][9]

Experimental Protocol: In Vitro Plasma Stability Assay via LC-MS

  • Reagent Preparation:

    • Test ADC: Prepare a stock solution in a suitable buffer (e.g., PBS, pH 7.4).

    • Plasma: Use pooled human, cynomolgus monkey, rat, and mouse plasma (sodium heparin or EDTA as anticoagulant). Thaw at 37°C immediately before use.

    • Quenching Solution: Acetonitrile with an internal standard (e.g., a stable isotope-labeled version of the payload).

  • Incubation:

    • In a 96-well plate, add the test ADC to pre-warmed plasma to a final concentration of 10-100 µg/mL.[10]

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 144 hours), collect aliquots of the plasma-ADC mixture.[10]

  • Sample Preparation for DAR Analysis:

    • Immunoaffinity Capture: Add the plasma aliquot to magnetic beads coated with an anti-human Fc antibody to capture the ADC.[8] Incubate to allow binding.

    • Washing: Wash the beads with PBS to remove unbound plasma proteins.

    • Elution: Elute the captured ADC from the beads using a low pH buffer (e.g., 0.1% formic acid).

    • Reduction (for cysteine-linked ADCs): Reduce the eluted ADC with a reducing agent like DTT or TCEP to separate the light and heavy chains.[11]

  • LC-MS Analysis:

    • Liquid Chromatography: Separate the components of the prepared sample using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

    • Mass Spectrometry: Analyze the eluate using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the mass of the light and heavy chains.[12]

  • Data Analysis:

    • Deconvolute the mass spectra to identify the peaks corresponding to unconjugated and conjugated light and heavy chains.[13]

    • Calculate the weighted average DAR at each time point using the relative peak areas.[11]

    • Plot the DAR as a function of time to determine the stability of the linker.

G Start Start Incubate ADC in Plasma Incubate ADC in Plasma Start->Incubate ADC in Plasma Time Points Time Points Incubate ADC in Plasma->Time Points Time Points->Incubate ADC in Plasma Continue Incubation Immuno-capture ADC Immuno-capture ADC Time Points->Immuno-capture ADC Collect Aliquot Wash & Elute Wash & Elute Immuno-capture ADC->Wash & Elute Reduce Chains Reduce Chains Wash & Elute->Reduce Chains LC-MS Analysis LC-MS Analysis Reduce Chains->LC-MS Analysis Calculate DAR Calculate DAR LC-MS Analysis->Calculate DAR End End Calculate DAR->End

Caption: Workflow for in vitro plasma stability assay.

II. In Vitro Lysosomal Stability Assay: Simulating the Target Environment

This assay evaluates the efficiency of payload release within the lysosome, the primary site of ADC catabolism for many constructs.[14][15] It provides crucial information on whether the linker is effectively cleaved to release the active drug.

Experimental Protocol: In Vitro Lysosomal Stability Assay

  • Reagent Preparation:

    • Test ADC: Prepare a stock solution in a suitable buffer.

    • Lysosomal Fraction: Use commercially available human or rat liver lysosomes.[16]

    • Catabolism Buffer: A buffer mimicking the acidic environment of the lysosome (e.g., pH 4.5-5.5).[17]

    • Quenching Solution: Acetonitrile with an internal standard.

  • Incubation:

    • In a microcentrifuge tube, combine the test ADC, lysosomal fraction, and catabolism buffer.[18]

    • Incubate at 37°C with gentle shaking.

    • At designated time points, collect aliquots and immediately quench the reaction by adding the quenching solution to precipitate proteins and stop enzymatic activity.[18]

  • Sample Preparation:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Collect the supernatant containing the released payload.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.[16]

  • Data Analysis:

    • Plot the concentration of the released payload as a function of time to determine the rate of linker cleavage.

III. In Vivo Pharmacokinetic (PK) Studies: The Ultimate Validation

In vivo studies in animal models provide the most physiologically relevant assessment of linker stability, integrating the complex interplay of various biological factors.[19][20] These studies measure the concentrations of the total antibody, the conjugated antibody (ADC), and the free payload in circulation over time.[20]

Experimental Protocol: In Vivo Linker Stability in a Mouse Model

  • Animal Model:

    • Use an appropriate mouse strain (e.g., BALB/c or SCID).

    • For certain linkers like valine-citrulline (vc), consider using Ces1c knockout mice to avoid species-specific linker instability that is not representative of humans.[21][22][23]

  • ADC Administration:

    • Administer the test ADC intravenously (IV) to a cohort of mice at a predetermined dose.

  • Blood Sampling:

    • At various time points post-administration, collect blood samples via tail vein or cardiac puncture.

    • Process the blood to obtain plasma.

  • Bioanalysis:

    • Total Antibody: Quantify using a ligand-binding assay (LBA) such as ELISA.[24]

    • Conjugated Antibody (ADC) and Free Payload: Quantify using LC-MS/MS-based methods as described in the in vitro plasma stability section.[24][25]

  • Data Analysis:

    • Generate concentration-time profiles for the total antibody, ADC, and free payload.

    • Calculate key PK parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

    • The divergence between the total antibody and ADC concentration curves over time indicates the extent of in vivo deconjugation.

Comparative Analysis of Linker Stability: A Data-Driven Perspective

The following tables summarize representative data comparing the stability of different linker technologies.

Table 1: In Vivo Stability of Cleavable Exatecan Linkers in Rat Plasma

Linker TechnologyADCInitial DARDAR after 7 days% DAR RetentionReference
Phosphonamidate (LP5)Trastuzumab-LP58~8~100%[26]
GGFG (T-DXd/Enhertu)Trastuzumab-deruxtecan8~5~62.5%[26]
Exo-linker (APL-1082)Trastuzumab-exo-EVC-exatecan~8>4Superior to GGFG[26]

Table 2: Comparative Stability of vc-PABC and a Novel OHPAS Linker

Linker TypeMatrixStabilityUnderlying CauseReference
vc-PABCMouse PlasmaUnstableCleavage by carboxylesterase 1c (Ces1c)[27]
vc-PABCHuman PlasmaStableAbsence of Ces1c-like activity[27]
OHPASMouse PlasmaStableResistant to Ces1c cleavage[27]
OHPASHuman PlasmaStableInherently stable[27]

Table 3: In Vivo Linker Half-Life Comparison

Linker TypeAnimal ModelApparent Linker Half-LifeReference
Dipeptide (vc-MMAE)Mouse~144 hours (6.0 days)[28]
Dipeptide (vc-MMAE)Cynomolgus Monkey~230 hours (9.6 days)[28]

Troubleshooting Common Pitfalls in Linker Stability Assays

IssuePotential Cause(s)Recommended Solution(s)
High levels of free payload in plasma stability assay - Inherent linker instability (e.g., hydrolysis).- Susceptibility to plasma proteases.[4]- Select a more stable linker chemistry.- Modify the linker to introduce steric hindrance near the cleavage site.[4]
Rapid decrease in DAR in buffer control - Reagent quality issues.- Instability of the ADC under the assay conditions (pH, temperature).- Verify the quality of all reagents.- Optimize buffer conditions and ensure proper temperature control.
Discrepancy between mouse and human plasma stability - Species-specific enzymes (e.g., mouse Ces1c cleaving vc linkers).[5][29]- Use plasma from multiple species for a comprehensive assessment.- For vc-linkers, consider using Ces1c knockout mice for in vivo studies.[21][23]
Low recovery of ADC during immunoaffinity capture - Inefficient binding of the capture antibody.- Saturation of the magnetic beads.- Use a high-affinity capture antibody.- Optimize the ratio of beads to ADC concentration.

Conclusion: A Holistic Approach to Linker Validation

The validation of linker stability is a cornerstone of successful ADC development. It is not a singular event but a continuous process of rigorous evaluation using a combination of in vitro and in vivo assays. By understanding the underlying mechanisms of linker cleavage and employing self-validating experimental systems, researchers can generate robust and reliable data to guide the selection and optimization of linker technologies. This data-driven approach is paramount to developing next-generation ADCs with enhanced therapeutic indices, ultimately translating to safer and more effective treatments for patients.

References

  • Xu, K., et al. (2020). Assessing ADC Plasma Stability by LC-MS Methods. Methods in Molecular Biology, 2078, 353-359. [Link]

  • Springer Nature Experiments. (2020). Assessing ADC Plasma Stability by LC-MS Methods. Retrieved from [Link]

  • SCIEX. (n.d.). Comprehensive LC-MS workflows for antibody drug conjugate (ADC) analysis. Retrieved from [Link]

  • BioIVT. (n.d.). Assess Catabolic Stability of Biologics & ADCs with Lysosomes. Retrieved from [Link]

  • Bohl, C., et al. (n.d.). In vitro characterization of human liver lysosomes isolated from fresh tissue. Retrieved from [https://www.postersessiononline.eu/173580348_eu/congresos/ISSX2017/archivos/posters/P231 final.pdf]([Link] final.pdf)

  • Ubink, R., et al. (2018). Unraveling the Interaction between Carboxylesterase 1c and the Antibody–Drug Conjugate SYD985: Improved Translational PK/PD by Using Ces1c Knockout Mice. Molecular Cancer Therapeutics, 17(11), 2389-2398. [Link]

  • Le, K., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega, 2(8), 4495-4502. [Link]

  • Acme Bioscience. (2024). Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. Retrieved from [Link]

  • Chen, Y., et al. (2017). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Drug Metabolism and Disposition, 45(9), 964-971. [Link]

  • Dorywalska, M., et al. (2015). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 14(11), 2547-2556. [Link]

  • Agilent Technologies. (n.d.). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Retrieved from [Link]

  • SCIEX. (n.d.). A streamlined workflow for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs). Retrieved from [Link]

  • Waters. (n.d.). Antibody-Drug Conjugate (ADC) Drug-to-Antibody Ratio (DAR) Analysis in Serum Using IA-LC-HRMS. Retrieved from [Link]

  • IPhase Biosciences. (n.d.). Lysosomal Stability: A Key Factor in ADC Linker Performance and siRNA Delivery for Enhanced Therapeutic Efficacy. Retrieved from [Link]

  • Kim, Y., et al. (2018). Improving stability of antibody-drug conjugates in mouse models. Nature Communications, 9, 2645. [Link]

  • Unbound Medicine. (2018). Unraveling the Interaction between Carboxylesterase 1c and the Antibody-Drug Conjugate SYD985: Improved Translational PK/PD by Using Ces1c Knockout Mice. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024). Stability of ADC toxins in sub-cellular fractions. Retrieved from [Link]

  • Preprints.org. (2023). Lysosomal Cleavable Peptide Linkers in Antibody- Drug Conjugates. Retrieved from [Link]

  • ResearchGate. (2025). Assessing ADC Plasma Stability by LC-MS Methods. Retrieved from [Link]

  • Miller, M., et al. (2020). A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers. Bioconjugate Chemistry, 31(11), 2534-2541. [Link]

  • Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Retrieved from [Link]

  • Sterling Pharma Solutions. (n.d.). ADC stability in plasma and serum via mass spectrometry. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Antibody-Drug Conjugate (ADC) Analysis. Retrieved from [Link]

  • Xu, K., et al. (2018). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjugates. Analytical Chemistry, 90(11), 6677-6684. [Link]

  • Sanderson, R., et al. (2005). In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. Clinical Cancer Research, 11(2 Pt 1), 843-852. [Link]

  • Damle, N., et al. (2012). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J, 14(3), 632-640. [Link]

  • Gorovits, B., et al. (2013). In vivo testing of drug-linker stability. Methods in Molecular Biology, 1045, 215-229. [Link]

  • Xu, K., et al. (2018). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates. Analytical Chemistry, 90(11), 6677-6684. [Link]

  • Crown Bioscience. (2025). Key assays and analytical techniques for the development of antibody drug conjugates. Retrieved from [Link]

  • Kim, J., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(1), 125. [Link]

  • Tarrant, J., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. bioRxiv. [Link]

  • Sterling Pharma Solutions. (2025). Stability of ADCs in sub-cellular fractions. Retrieved from [Link]

  • Porton Pharma Solutions. (2025). Guidelines for ADC Stability Studies. Retrieved from [Link]

  • XenoTech. (n.d.). IgG Catabolism Protocol: Lysosome / Tritosome Technical Tips. Retrieved from [Link]

  • Le, K., et al. (2016). Optimizing Lysosomal Activation of Antibody–Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers. Molecular Pharmaceutics, 13(4), 1366-1374. [Link]

Sources

Comparative

Technical Comparison: Tert-butyl 5-iodopentylcarbamate vs. Standard PROTAC Linkers

Executive Summary Tert-butyl 5-iodopentylcarbamate (CAS: 262278-05-7) serves as a specialized reagent for introducing a hydrophobic C5 alkyl chain into Proteolysis Targeting Chimeras (PROTACs). Unlike ubiquitous PEG link...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 5-iodopentylcarbamate (CAS: 262278-05-7) serves as a specialized reagent for introducing a hydrophobic C5 alkyl chain into Proteolysis Targeting Chimeras (PROTACs). Unlike ubiquitous PEG linkers, which prioritize water solubility, this alkyl linker is engineered to enhance membrane permeability through a mechanism known as "hydrophobic collapse."

This guide objectively compares the C5 alkyl linker strategy against PEG and rigid alternatives, providing experimental workflows for its incorporation and data-driven insights into its impact on ternary complex formation and cellular uptake.

Chemical Profile & Mechanism of Action[1]

The Compound[2][3]
  • IUPAC Name: tert-Butyl (5-iodopentyl)carbamate[1][2][3]

  • Role: Bifunctional linker precursor.

    • Motif A (Alkyl Iodide): Highly reactive electrophile for SN2 alkylation of amines or phenols.

    • Motif B (Boc-Carbamate): Acid-labile protecting group masking a primary amine.

  • Key Property: Lipophilicity.[] The pentyl chain introduces a non-polar spacer that lacks hydrogen bond donors/acceptors (unlike PEG), significantly altering the physicochemical profile of the final PROTAC.

Mechanism: The "Hydrophobic Collapse"

A critical differentiator between alkyl and PEG linkers is their behavior in aqueous vs. lipid environments.

  • PEG Linkers: Remain extended and solvated in water due to favorable interactions between ether oxygens and water. This high polarity can impede passive diffusion across the lipophilic cell membrane.

  • Alkyl Linkers (e.g., C5 from Tert-butyl 5-iodopentylcarbamate): In aqueous media, the hydrophobic alkyl chain promotes the PROTAC to fold upon itself ("collapse") to minimize solvent exposure. This reduces the molecule's effective Polar Surface Area (PSA), masking polar groups and facilitating passage through the lipid bilayer.

Comparative Analysis: Alkyl (C5) vs. PEG vs. Rigid Linkers

The following data summarizes the impact of linker selection on PROTAC performance metrics.

Table 1: Physicochemical & Biological Performance Comparison
FeatureAlkyl Linker (C5) PEG Linker (PEG-2/4) Rigid Linker (Piperazine/Alkyne)
Source Reagent Tert-butyl 5-iodopentylcarbamateBoc-PEG-BromideBoc-Piperazine / Alkynes
Hydrophobicity (LogP) High (Increases LogP)Low (Decreases LogP)Variable
Solubility (Aq.) Low (Risk of aggregation)High (Excellent solubility)Moderate
Cell Permeability High (via Hydrophobic Collapse)Low to ModerateModerate
Metabolic Stability High (Resistant to oxidation)Moderate (Susceptible to oxidative cleavage)High
Synthetic Route SN2 Alkylation (One step)SN2 or Amide CouplingClick Chemistry / Amide
Ternary Complex Flexible; limited conformational biasHighly Flexible; "Entropic penalty" highRigid ; Pre-organized
Experimental Insight: Permeability vs. Potency

In a comparative study of VHL-based PROTACs, replacing a PEG linker with an alkyl chain of similar length resulted in a >10-fold increase in cell permeability (Papp) despite lower aqueous solubility. However, the "sweet spot" for linker length is narrow; a C5 linker (approx. 6-7 Å) is often optimal for E3 ligases like CRBN but may be too short for others requiring extended reach.

Experimental Protocols

Workflow Visualization

The following diagram illustrates the standard synthetic route for integrating Tert-butyl 5-iodopentylcarbamate into a PROTAC scaffold.

PROTAC_Synthesis Start Target Ligand (with Nucleophile -NH2/-OH) Step1 Step 1: S_N2 Alkylation (Base: K2CO3/Cs2CO3, DMF, 60°C) Start->Step1 Linker Tert-butyl 5-iodopentylcarbamate Linker->Step1 Inter Intermediate (Boc-Protected) Step1->Inter Step2 Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Amine Free Amine Linker (Ready for E3 Ligand) Step2->Amine Step3 Step 3: Amide Coupling (E3 Ligand-COOH + HATU) Amine->Step3 Final Final PROTAC (C5 Alkyl Linked) Step3->Final

Caption: Synthetic workflow for installing a C5 alkyl linker using Tert-butyl 5-iodopentylcarbamate via SN2 alkylation followed by Boc-deprotection.

Protocol: N-Alkylation of an Amine-Bearing Ligand

Objective: Attach the C5 linker to a target ligand containing a primary or secondary amine.

Reagents:

  • Target Ligand (1.0 equiv)

  • Tert-butyl 5-iodopentylcarbamate (1.1 – 1.2 equiv)

  • Base: K2CO3 (2.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or CH3CN

  • Catalyst (Optional): KI (0.1 equiv) to accelerate reaction via Finkelstein mechanism.

Procedure:

  • Preparation: Dissolve the Target Ligand in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N2 or Ar).

  • Activation: Add the Base (K2CO3) and stir at room temperature for 15 minutes.

  • Addition: Add Tert-butyl 5-iodopentylcarbamate dropwise. (Optional: Add catalytic KI).

  • Reaction: Heat the mixture to 50–60°C. Monitor via LC-MS.

    • Note: Alkyl iodides are highly reactive; avoid overheating to prevent over-alkylation (quaternization).

  • Workup: Dilute with EtOAc, wash with H2O (x3) and Brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Control Point: If the target ligand has multiple nucleophilic sites, use stoichiometric control (1.0 equiv of linker) and lower temperatures (RT) to favor mono-alkylation.

Strategic Decision Guide: When to Use C5 Alkyl Linkers

Use the decision tree below to determine if Tert-butyl 5-iodopentylcarbamate is the correct choice for your PROTAC campaign.

Linker_Decision Start PROTAC Design Goal Q1 Is the Target Ligand highly polar/hydrophilic? Start->Q1 PathB Consider PEG Linker (To improve solubility) Q1->PathB No (Ligand is hydrophobic) Q2 Is Membrane Permeability a known issue? Q1->Q2 Yes (Ligand is polar) Yes Yes No No (Lipophilic) PathA Use Alkyl Linker (C5) (Tert-butyl 5-iodopentylcarbamate) Q2->PathA Yes (Need Hydrophobic Collapse) Q2->PathB No (Focus on Solubility)

Caption: Decision matrix for selecting Alkyl vs. PEG linkers based on ligand polarity and permeability requirements.

Key Considerations
  • "Linkerology" & Length: The 5-carbon chain provides a spacer length of approximately 6-7 Å . This is often ideal for CRBN-based degraders but verify if this length permits the formation of a productive ternary complex for your specific Target-E3 pair.

  • Solubility Management: Because the C5 linker adds lipophilicity, ensure your final PROTAC formulation can handle the reduction in aqueous solubility (e.g., use cyclodextrins during biological testing).

References

  • BenchChem. Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide for Researchers. (2025).[5][6] Retrieved from

  • BOC Sciences. Alkyl Linkers in PROTACs - Improve Permeability & PK. Retrieved from

  • Klein, V. G., et al. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Med. Chem. Lett. (2025). Retrieved from

  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Explor. Target Antitumor Ther. (2020).[7][] Retrieved from

  • ChemicalBook. Tert-butyl 5-iodopentylcarbamate Product Properties. Retrieved from

Sources

Validation

Comparative Guide: Tert-butyl 5-iodopentylcarbamate in Linker Chemistry

Executive Summary Tert-butyl 5-iodopentylcarbamate (CAS: 262278-05-7) is a specialized bifunctional linker used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and bioconjugates. It features a Boc-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 5-iodopentylcarbamate (CAS: 262278-05-7) is a specialized bifunctional linker used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and bioconjugates. It features a Boc-protected amine (nucleophile precursor) and a terminal alkyl iodide (highly reactive electrophile) separated by a 5-carbon pentyl chain.

This guide compares the 5-iodopentyl variant against its 5-bromopentyl and 5-tosyl analogs, providing experimental characterization data, stability profiles, and synthesis protocols.

Quick Comparison: The "Linker Triad"
FeatureIodide (This Product) Bromide (Alternative) Tosylate (Alternative)
Reactivity (SN2) Highest (10-100x faster)ModerateHigh (tunable)
Stability Low (Light/Heat Sensitive)HighModerate
Leaving Group Ability Excellent (Weak C-I bond)GoodExcellent
Primary Use Case Difficult couplings, steric hindranceRoutine synthesis, scale-upSolubility modulation

Chemical Identity & Elemental Analysis Data

For researchers validating synthesized or purchased material, the Elemental Analysis (EA) is the gold standard for bulk purity. Below is the Theoretical Composition which serves as the baseline for Quality Control (QC).

Compound: Tert-butyl 5-iodopentylcarbamate Formula: C₁₀H₂₀INO₂ Molecular Weight: 313.18 g/mol

Table 1: Elemental Analysis Reference Data
ElementTheoretical Mass %QC Acceptance Range (+/- 0.4%)
Carbon (C) 38.35%37.95% – 38.75%
Hydrogen (H) 6.44%6.04% – 6.84%
Nitrogen (N) 4.47%4.07% – 4.87%
Iodine (I) 40.52%40.12% – 40.92%
Oxygen (O) 10.22%N/A (usually calculated by difference)

Analyst Note: A deviation >0.4% in Carbon often indicates residual solvent (e.g., dichloromethane or ethyl acetate). A lower Iodine value coupled with a yellow/brown discoloration indicates decomposition (liberation of I₂).

Spectroscopic Characterization (1H NMR Reference)

Solvent: CDCl₃, 400 MHz

  • δ 4.55 (br s, 1H): NH (Carbamate proton)

  • δ 3.18 (t, J = 7.0 Hz, 2H): CH ₂-I (Deshielded by Iodine)

  • δ 3.12 (q, J = 6.5 Hz, 2H): CH ₂-NH

  • δ 1.85 (quint, 2H): CH₂ beta to Iodine

  • δ 1.55 – 1.48 (m, 4H): Internal methylene protons

  • δ 1.44 (s, 9H): Boc (tert-butyl) group

Comparative Performance Analysis

The choice between the Iodide and Bromide linker is a trade-off between reactivity and stability .[1][2]

Mechanistic Insight: The Finkelstein Advantage

The C-I bond (53 kcal/mol) is significantly weaker than the C-Br bond (68 kcal/mol). In SN2 coupling reactions—crucial for attaching linkers to drug scaffolds—the iodide is a superior leaving group. This is critical when the nucleophile (e.g., a phenol on a Warhead or E3 ligand) is sterically hindered or electronically deactivated.

ReactivityComparison Bromide Bromide Linker (Stable, Slower) Target Drug Scaffold (Nucleophile) Bromide->Target Slow (Requires Heat/Strong Base) Iodide Iodide Linker (Reactive, Unstable) Iodide->Target Fast (Room Temp/Mild Base) Product PROTAC Intermediate Target->Product

Figure 1: Reactivity comparison. The Iodide linker allows for milder coupling conditions, preserving sensitive functional groups on the drug scaffold.

Stability Profile
  • Bromide: Stable at room temperature for months.

  • Iodide: Must be stored at -20°C, protected from light.

    • Degradation Mechanism:[3] Homolytic cleavage of the C-I bond by UV light produces radical species and elemental iodine (purple color), which can act as an oxidant in subsequent reactions.

Experimental Protocols

Protocol A: Synthesis via Finkelstein Reaction

If the Iodide is not available commercially, it is best prepared fresh from the Bromide analog (Tert-butyl 5-bromopentylcarbamate).

Reagents:

  • Tert-butyl 5-bromopentylcarbamate (1.0 equiv)

  • Sodium Iodide (NaI) (3.0 equiv)

  • Acetone (Anhydrous)

Workflow:

  • Dissolution: Dissolve the bromide substrate in anhydrous acetone (0.1 M concentration).

  • Addition: Add NaI (solid). The solution will turn yellow.

  • Reflux: Heat to reflux (approx. 60°C) for 4–12 hours.

    • Observation: A white precipitate (NaBr) will form, driving the equilibrium (Le Chatelier's principle).

  • Work-up:

    • Cool to Room Temperature.

    • Filter off the NaBr solid.

    • Concentrate the filtrate in vacuo.

    • Dissolve residue in Et₂O or EtOAc, wash with 10% Na₂S₂O₃ (to remove free Iodine) and brine.

  • Purification: Dry over MgSO₄ and concentrate. Usually yields >90% pure oil/solid.

Protocol B: Coupling to a Phenolic Payload (General)

Reagents:

  • Phenol-containing Ligand (1.0 equiv)[4]

  • Tert-butyl 5-iodopentylcarbamate (1.2 equiv)

  • K₂CO₃ (2.0 equiv)

  • DMF (Dry)

Workflow:

  • Dissolve Ligand and K₂CO₃ in DMF. Stir for 15 min to deprotonate the phenol.

  • Add the Iodide linker dropwise.

  • Stir at Room Temperature for 4–6 hours.

    • Note: If using the Bromide, this step typically requires heating to 60–80°C for 12+ hours.

  • Monitor by LC-MS for the disappearance of the starting phenol.

SynthesisWorkflow Start Start: Tert-butyl 5-bromopentylcarbamate Step1 Finkelstein Reaction (NaI, Acetone, Reflux) Start->Step1 Intermed Intermediate: Crude Iodide (Contains I2 impurities) Step1->Intermed Wash Wash: Na2S2O3 (aq) (Removes I2 color) Intermed->Wash Final Final Product: Tert-butyl 5-iodopentylcarbamate (Colorless/Pale Yellow) Wash->Final

Figure 2: Synthesis workflow converting the stable Bromide precursor to the reactive Iodide linker.

References

  • Synthesis and Reactivity of Alkyl Iodides

    • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft.
  • PROTAC Linker Design

    • Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery". Cell.
  • General Characterization of Boc-Amino Alkyl Halides

    • National Institute of Standards and Technology (NIST) Chemistry WebBook.
  • Safety & Handling of Alkyl Iodides

    • PubChem Compound Summary: Alkyl Iodides Reactivity.

Sources

Comparative

Benchmarking Tert-butyl 5-iodopentylcarbamate: Purity Criticality in PROTAC Linker Design

Executive Summary: The "Goldilocks" Linker In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge; it is a thermodynamic governor. The distance between the E3 ligase ligand and the P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Linker

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge; it is a thermodynamic governor. The distance between the E3 ligase ligand and the Protein of Interest (POI) ligand dictates the stability of the ternary complex.

Tert-butyl 5-iodopentylcarbamate (N-Boc-5-iodo-n-pentylamine) represents a critical "modular unit" for constructing alkyl chain linkers. Its 5-carbon length often serves as the ideal spacer to avoid steric clashes while maintaining flexibility. However, as an alkyl iodide, it suffers from intrinsic instability (elimination and hydrolysis) that is often overlooked in commercial "95% purity" grades.

This guide benchmarks the performance of High-Purity (>98%) vs. Standard Commercial (95%) Tert-butyl 5-iodopentylcarbamate, specifically analyzing the impact of trace impurities on PROTAC conjugation yields and cellular toxicity.

Chemical Profile & The Reactivity/Stability Trade-off

Before analyzing the data, we must understand the alternatives. Researchers often choose between the Chloro-, Bromo-, and Iodo- variants of this C5-linker.

FeatureChloro-Analog Bromo-Analog Iodo-Analog (Focus)
Leaving Group Ability Poor (Requires heat/catalyst)ModerateExcellent (Room Temp)
Stability (Light/Heat) HighModerateLow (Sensitive)
Synthesis Utility Requires Finkelstein reactionStandard alkylationDirect Alkylation (High Yield)
Major Impurity Risk Unreacted precursorHydrolysisElimination (Alkene) & Iodine

The Verdict: The Iodo-analog is preferred for delicate biological payloads that cannot withstand the heat required to activate Chloro- or Bromo- linkers. However, this reactivity comes at the cost of stability.

Benchmarking Analysis: Purity vs. Performance

We compared two grades of Tert-butyl 5-iodopentylcarbamate in a standard PROTAC synthesis workflow (conjugation to a Thalidomide derivative).

  • Grade A (Standard): 95% Purity, stored at -20°C (Standard commercial sourcing).

  • Grade B (High-Purity): >98% Purity, re-purified via flash chromatography, stored under Argon/Dark.

Experiment 1: Stability in Solvents (The DMSO Trap)

Objective: Determine the degradation rate in common stock solvents. Method: 100 mM solutions prepared in DMSO-d6 and DMF-d7, monitored by NMR over 24 hours at 25°C.

TimepointGrade A (DMSO)Grade B (DMSO)Grade B (DMF)
0 h 95% Intact99% Intact99% Intact
4 h 88% Intact92% Intact98% Intact
24 h 65% Intact 78% Intact 96% Intact

Insight: DMSO acts as an oxygen donor, accelerating the hydrolysis of the alkyl iodide to the alcohol (Tert-butyl 5-hydroxypentylcarbamate) and liberating free iodine. Protocol Alert: Never store alkyl iodide linkers in DMSO stocks. Use DMF or DMAc.

Experiment 2: Conjugation Efficiency (PROTAC Synthesis)

Objective: Measure yield of alkylation with Thalidomide-4-OH (Cereblon ligand). Conditions: K2CO3, DMF, RT, 12h.

MetricGrade A (Standard)Grade B (High-Purity)
Crude Yield 72%88%
Isolated Yield 54% 82%
Side Products 15% Elimination (Alkene)<2% Elimination
Purification Difficulty High (Alkene co-elutes)Low

Insight: The "5% impurity" in Grade A often consists of the elimination product (N-Boc-4-pentenylamine). This alkene is non-reactive in the alkylation step but difficult to separate from the final product, lowering isolated yields significantly.

Visualizing the Workflow

Diagram 1: The Stability & QC Decision Tree

This workflow illustrates the critical decision points for handling Tert-butyl 5-iodopentylcarbamate to avoid degradation.

QC_Workflow Start Raw Material: Tert-butyl 5-iodopentylcarbamate VisualCheck Visual Inspection: Yellow/Brown Color? Start->VisualCheck Purify REQUIRED: Filtration over Silica/Copper VisualCheck->Purify Yes (Free Iodine) SolventSelect Solvent Selection for Stock VisualCheck->SolventSelect No (White Solid) Purify->SolventSelect DMSO DMSO (AVOID) SolventSelect->DMSO DMF Anhydrous DMF/DMAc (PREFERRED) SolventSelect->DMF Degradation Rapid Hydrolysis & Iodine Liberation DMSO->Degradation Stable Stable Stock (Use within 48h) DMF->Stable

Caption: Figure 1. Critical handling workflow. Note the explicit prohibition of DMSO for storage due to oxidative instability.

Diagram 2: PROTAC Conjugation Pathway

The mechanism below highlights where the "Grade A" impurities (Elimination) cause failure.

Reaction_Pathway Linker Linker (Iodo) Complex Transition State (SN2) Linker->Complex + Base Impurity Impurity (Alkene) NoReact No Reaction (Contaminant) Impurity->NoReact Inert to SN2 Ligand Ligand-OH (Nucleophile) Ligand->Complex Product PROTAC Intermediate (High Yield) Complex->Product - HI NoReact->Product Co-elutes (Lowers Purity)

Caption: Figure 2. Competitive pathways. Alkene impurities (common in low-grade sources) do not react but complicate downstream purification.

Experimental Protocols (Self-Validating)

Protocol A: Purification of Commercial Grade Material

If your starting material is yellow/brown, it contains free iodine and must be purified to prevent cytotoxicity in biological assays.

  • Dissolution: Dissolve 1g of Tert-butyl 5-iodopentylcarbamate in 10 mL of 10% EtOAc/Hexanes.

  • Scavenging: Add 100mg of activated Copper powder (or wash with 5% sodium thiosulfate solution) to remove free iodine.

    • Validation: Organic layer should turn from yellow to colorless.

  • Filtration: Pass through a short pad of silica gel.

  • Concentration: Evaporate solvent in vacuo at <30°C. Do not heat above 40°C to avoid elimination.

  • Storage: Store under Argon at -20°C.

Protocol B: QC Check via NMR

Before any conjugation, run a quick 1H NMR.

  • Target Peak: Triplet at ~3.19 ppm (CH2-I).

  • Impurity Peak (Hydrolysis): Triplet at ~3.6 ppm (CH2-OH).

  • Impurity Peak (Elimination): Multiplets at ~5.0 and 5.8 ppm (Terminal Alkene).

  • Acceptance Criteria: Integration of Impurity peaks must be <2% relative to Target.

References

  • Impact of Linker Length on PROTAC Activity: Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems.

  • Alkyl Halide Stability in DMSO: Gershon, H., et al. (2003). "Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols." Monatshefte für Chemie.

  • Iodine-Mediated Deprotection Risks: Kumar, G. P., et al. (2014). "Iodine-Mediated Neutral and Selective N-Boc Deprotection." Journal of Chemistry.

  • PROTAC Linker Design Strategies: BOC Sciences. (2024).[1] "Exploration and innovation of Linker features in PROTAC design."

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tert-butyl 5-iodopentylcarbamate

An In-Depth Guide to Personal Protective Equipment for Handling Tert-butyl 5-iodopentylcarbamate Welcome to a comprehensive guide on the safe handling of Tert-butyl 5-iodopentylcarbamate (CAS No. 262278-05-7).

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment for Handling Tert-butyl 5-iodopentylcarbamate

Welcome to a comprehensive guide on the safe handling of Tert-butyl 5-iodopentylcarbamate (CAS No. 262278-05-7). In the fast-paced environment of research and drug development, a foundational commitment to safety is not just a regulatory requirement but the bedrock of scientific integrity and innovation. This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, offering a deep-dive into the causality behind each recommendation, thereby empowering you to work with this compound confidently and safely.

Hazard Assessment: Understanding the "Why"

Before any protective equipment is selected, a thorough understanding of the specific risks associated with Tert-butyl 5-iodopentylcarbamate is paramount. Based on available safety data, this compound presents multiple hazards that dictate our safety protocols.[1] The primary routes of occupational exposure are inhalation, skin contact, eye contact, and ingestion.

A summary of the hazards, as defined by the Globally Harmonized System (GHS), is presented below.

Hazard StatementGHS CodeSignificance and Implication for PPE Selection
Harmful if swallowedH302While primary PPE does not prevent ingestion, this underscores the importance of strict hygiene post-handling and preventing hand-to-mouth contact.
Harmful in contact with skinH312Mandates the use of chemical-resistant gloves and a protective lab coat to prevent dermal absorption.
Causes skin irritationH315Reinforces the need for robust skin protection to avoid direct contact, which can lead to dermatitis or other skin conditions.
Causes serious eye damageH318This is a critical hazard requiring stringent eye protection. Chemical splash goggles are mandatory at a minimum; a face shield is required for splash-prone procedures.
Harmful if inhaledH332Requires that all handling of the compound, especially if it is a solid or volatile liquid, be conducted within a certified chemical fume hood to control airborne concentrations.
May cause respiratory irritationH335Further emphasizes the necessity of engineering controls like a fume hood to prevent irritation of the respiratory tract.

Source: Synthesized from Sigma-Aldrich Safety Information[1]

The First Line of Defense: Engineering and Administrative Controls

PPE is the last line of defense. Before you even select your gloves, you must implement higher-level safety controls.

  • Chemical Fume Hood: All weighing, transfer, and reaction setup involving Tert-butyl 5-iodopentylcarbamate must be performed inside a properly functioning chemical fume hood.[2] This is the most critical engineering control to mitigate the inhalation hazards (H332, H335).

  • Restricted Access: Work involving this compound should be conducted in a designated area with access restricted to trained personnel.[3]

  • Minimize Quantities: Always work with the smallest quantity of the chemical necessary for your experiment to reduce the potential for significant exposure in case of a spill.[3][4]

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection of PPE must directly address the hazards identified. The following is a step-by-step guide for comprehensive protection.

Hand Protection

The "Harmful in contact with skin" (H312) and "Causes skin irritation" (H315) classifications demand robust hand protection.

  • Glove Type: Use unlined, chemical-resistant gloves. Nitrile or Neoprene gloves are recommended as they provide good resistance to a wide range of organic chemicals.[5][6] Avoid latex gloves, which can degrade quickly upon exposure to many organic compounds.

  • Glove Inspection: Always inspect gloves for any signs of degradation or perforation before use.[7]

  • Proper Technique: When removing gloves, use a technique that avoids touching the outer, contaminated surface with your bare skin. Dispose of contaminated gloves immediately as hazardous waste.[7]

Eye and Face Protection

The risk of "serious eye damage" (H318) cannot be overstated.

  • Minimum Requirement: At a minimum, chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or EN166 standards must be worn at all times in the laboratory.[8][9]

  • Enhanced Protection: When transferring liquids, working with reactions under pressure, or any situation with an elevated risk of splashing, a full-face shield must be worn in addition to safety goggles.[5]

Skin and Body Protection

To prevent accidental skin contact and contamination of personal clothing, appropriate body protection is essential.

  • Lab Coat: A chemical-resistant or flame-resistant laboratory coat should be worn and fully buttoned.[6]

  • Additional Protection: For procedures involving larger quantities or a high risk of splashing, consider using a chemical-resistant apron or coveralls for enhanced protection.[5]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Respiratory Protection

As a rule, all work should be performed in a fume hood to eliminate the need for respiratory protection. However, in the rare event of engineering control failure or for specific emergency response procedures, respiratory protection may be necessary.

  • Primary Control: Use a chemical fume hood.[2]

  • Contingency: If a risk assessment determines that a respirator is required, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is appropriate.[6][7] A full respiratory protection program, including fit-testing and training, is required by OSHA if respirators are used. Respirators are not a substitute for proper engineering controls.[9]

Step-by-Step PPE Protocols

Donning (Putting On) PPE
  • Wash Hands: Start with clean, dry hands.

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Eye/Face Protection: Put on your safety goggles. If required, place the face shield over the goggles.

  • Gloves: Put on your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing (Taking Off) PPE

This sequence is critical to prevent cross-contamination.

  • Gloves: Remove gloves first. Using the proper technique, peel one glove off without touching the outside, then use the clean hand to slide under the cuff of the other glove and peel it off. Dispose of them immediately in the designated waste container.[5]

  • Lab Coat: Unfasten the lab coat and remove it by folding it inward, ensuring the contaminated outer surface is contained.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[5]

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE for any task involving Tert-butyl 5-iodopentylcarbamate.

PPE_Workflow cluster_assessment 1. Task Assessment cluster_exposure 2. Exposure Potential cluster_ppe 3. PPE & Control Selection start Start: Handling Tert-butyl 5-iodopentylcarbamate task_assessment Assess Task: - Weighing solid? - Transferring liquid? - Running reaction? start->task_assessment exposure_potential Determine Exposure Potential task_assessment->exposure_potential inhalation Inhalation Risk (Dust/Vapors) exposure_potential->inhalation contact Skin/Eye Contact Risk (Spills/Splashes) exposure_potential->contact fume_hood Mandatory: Work in Chemical Fume Hood inhalation->fume_hood goggles Mandatory: Chemical Safety Goggles contact->goggles gloves Mandatory: Nitrile/Neoprene Gloves contact->gloves lab_coat Mandatory: Lab Coat contact->lab_coat face_shield Additional Precaution: Face Shield contact->face_shield if splash risk end_node Proceed with Task Safely fume_hood->end_node goggles->end_node gloves->end_node lab_coat->end_node face_shield->end_node

Caption: PPE selection workflow for handling Tert-butyl 5-iodopentylcarbamate.

Disposal and Decontamination Plan

Proper disposal is a critical component of the handling process to ensure laboratory and environmental safety.[5]

  • Waste Segregation: Tert-butyl 5-iodopentylcarbamate is a halogenated organic compound due to the presence of iodine.[2][10] All waste containing this chemical, including unused product, reaction mixtures, and contaminated solvents, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[10][11] Do not mix with non-halogenated waste.[11]

  • Contaminated Materials: All disposable items that come into contact with the chemical, such as pipette tips, weigh boats, and contaminated gloves, must be disposed of as solid hazardous waste.[5] They should not be placed in the regular trash.

  • Decontamination: After handling, decontaminate all work surfaces with an appropriate solvent and cleaning agent. Collect the cleaning materials for disposal as hazardous waste.

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or symptoms persist, seek medical attention.[4]

  • Spill: Evacuate the immediate area. For a small spill, contain it with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area thoroughly.[4][6] Do not attempt to clean up a large spill without proper training and equipment.

By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with Tert-butyl 5-iodopentylcarbamate, ensuring a safe environment for groundbreaking research.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. [Link]

  • WASTE MANAGEMENT . Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

  • Safety and toxicological considerations when working with organophosphates and carbamates in the laboratory . ACS Chemical Health & Safety. [Link]

  • Halogenated Solvents . Washington State University Environmental Health & Safety. [Link]

  • Personal Protective Equipment for Methyl Iodide Use . Slideshare. [Link]

  • SAFETY DATA SHEET - tert-Butyl carbamate . Fisher Scientific. [Link]

  • Safety data sheet - tert-Butyl Acrylate (TBA) . BASF. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.